GSK143
Description
Properties
IUPAC Name |
2-[[(3R,4R)-3-aminooxan-4-yl]amino]-4-(4-methylanilino)pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-10-2-4-11(5-3-10)21-16-12(15(19)24)8-20-17(23-16)22-14-6-7-25-9-13(14)18/h2-5,8,13-14H,6-7,9,18H2,1H3,(H2,19,24)(H2,20,21,22,23)/t13-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPYMFSSFLOJPH-UONOGXRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC=C2C(=O)N)NC3CCOCC3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC=C2C(=O)N)N[C@@H]3CCOC[C@@H]3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GSK143 SYK Inhibitor: A Deep Dive into its Mechanism of Action
For Immediate Release
Stevenage, UK & Leeds, UK – GSK143, a potent and selective spleen tyrosine kinase (SYK) inhibitor, demonstrates a clear mechanism of action by directly targeting the SYK enzyme, leading to the abrogation of downstream signaling pathways crucial for immune cell activation. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.
Core Mechanism: Direct Inhibition of Spleen Tyrosine Kinase
This compound is an orally active small molecule that exhibits high selectivity for spleen tyrosine kinase (SYK), a non-receptor tyrosine kinase that plays a pivotal role in the signaling cascades of various immune cells. SYK is a key mediator downstream of immunoreceptors that contain Immunoreceptor Tyrosine-based Activation Motifs (ITAMs), such as the B-cell receptor (BCR) and Fc receptors. By inhibiting SYK, this compound effectively blocks the signal transduction responsible for a range of cellular responses, including proliferation, differentiation, phagocytosis, and the release of inflammatory mediators.
The inhibitory action of this compound leads to a reduction in the phosphorylation of downstream targets, including Erk (pErk), a key component of the MAPK signaling pathway.[1] This disruption of the signaling cascade ultimately results in the suppression of immune and inflammatory responses.
Quantitative Analysis of this compound Activity
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Potency of this compound
| Target/Assay | Potency (pIC50) | IC50 (nM) | Reference |
| SYK | 7.5 | - | [1] |
| Phosphorylated Erk (pErk) | 7.1 | - | [1] |
| Chronic Lymphocytic Leukaemia (CLL) cells | - | 323 |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | Potency (pIC50) | Reference |
| ZAP-70 | 4.7 | |
| LCK | 5.3 | |
| LYN | 5.4 | |
| JAK1 | 5.8 | |
| JAK2 | 5.8 | |
| JAK3 | 5.7 | |
| Aurora B | 4.8 | |
| hERG | 4.7 |
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Biochemical Kinase Inhibition Assay (SYK)
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of SYK.
-
Reagents and Materials:
-
Recombinant human SYK enzyme
-
ATP
-
Peptide substrate (e.g., a generic tyrosine kinase substrate)
-
This compound (serially diluted in DMSO)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well assay plates
-
-
Procedure:
-
Add 2.5 µL of 2x SYK enzyme solution to each well of a 384-well plate.
-
Add 0.5 µL of this compound at various concentrations (or DMSO as a vehicle control).
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of 2.5x peptide substrate and ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Data are normalized to controls and the pIC50 is calculated from the concentration-response curve.
-
Cellular Assay for Inhibition of pErk
This assay measures the ability of this compound to inhibit the phosphorylation of Erk in a cellular context, demonstrating its impact on a downstream signaling event.
-
Reagents and Materials:
-
Human whole blood or isolated peripheral blood mononuclear cells (PBMCs)
-
This compound (serially diluted in DMSO)
-
Stimulant (e.g., anti-IgM antibody for B-cell stimulation)
-
Lysis buffer containing phosphatase and protease inhibitors
-
Antibodies for Western blotting or ELISA (anti-pErk, anti-total Erk)
-
Cell culture medium
-
-
Procedure:
-
Pre-incubate cells with various concentrations of this compound or DMSO for 1 hour.
-
Stimulate the cells with an appropriate agonist (e.g., anti-IgM) for 15-30 minutes.
-
Lyse the cells and collect the protein lysates.
-
Quantify the levels of pErk and total Erk using Western blotting or a specific ELISA kit.
-
The ratio of pErk to total Erk is calculated and normalized to the stimulated control.
-
The pIC50 is determined from the dose-response curve.
-
Inhibition of SYK Phosphorylation and Calcium Flux
This experiment demonstrates the early effects of this compound on SYK activation and a critical downstream signaling event.
-
Reagents and Materials:
-
Chronic Lymphocytic Leukaemia (CLL) cells
-
This compound (1 µM)
-
Stimulant (e.g., anti-IgM)
-
Fixation and permeabilization buffers
-
Phospho-specific antibody against SYK (for flow cytometry or Western blot)
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Flow cytometer
-
-
Procedure (SYK Phosphorylation):
-
Pre-treat CLL cells with 1 µM this compound or DMSO for 30 minutes.
-
Stimulate with anti-IgM for a short period (e.g., 5-15 minutes).
-
Fix and permeabilize the cells.
-
Stain with a fluorescently labeled anti-phospho-SYK antibody.
-
Analyze the level of SYK phosphorylation by flow cytometry.
-
-
Procedure (Calcium Flux):
-
Load CLL cells with a calcium indicator dye.
-
Pre-treat the cells with 1 µM this compound or DMSO for 30 minutes.
-
Establish a baseline reading on a flow cytometer.
-
Add a stimulant (e.g., anti-IgM) and record the change in fluorescence over time, which corresponds to the intracellular calcium concentration.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the SYK signaling pathway and the points of intervention by this compound, as well as a typical experimental workflow.
Caption: SYK Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Cellular pErk Inhibition Assay.
References
The Discovery and Synthesis of GSK143: A Technical Guide
Introduction: GSK143 is a potent and highly selective, orally active inhibitor of Spleen Tyrosine Kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells. Its involvement in inflammatory and autoimmune diseases, as well as certain B-cell malignancies, has made it an attractive therapeutic target. This compound emerged from a lead optimization program focused on the diaminopyrimidine carboxamide series of SYK inhibitors. The medicinal chemistry strategy aimed to enhance potency in human whole blood while maintaining a significant selectivity margin over other kinases and avoiding off-target effects such as hERG channel inhibition. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, intended for researchers and professionals in the field of drug development.
Chemical Synthesis of this compound
The synthesis of this compound involves a multi-step process starting from commercially available reagents. The following is a detailed protocol for the chemical synthesis of this compound, also known as 2-(((3R,4R)-3-aminotetrahydro-2H-pyran-4-yl)amino)-4-((4-methylphenyl)amino)pyrimidine-5-carboxamide.
Experimental Protocol:
Step 1: Synthesis of ethyl 2-(1H-benzo[d][1][2][3]triazol-1-yloxy)-4-chloropyrimidine-5-carboxylate
To a solution of ethyl 2,4-dichloropyrimidine-5-carboxylate in an appropriate aprotic solvent such as dichloromethane, an equimolar amount of 1-hydroxybenzotriazole (HOBt) is added. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure to yield the crude product, which can be used in the next step without further purification.
Step 2: Synthesis of ethyl 2-(((3R,4R)-4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-yl)oxy)-4-chloropyrimidine-5-carboxylate
The product from Step 1 is dissolved in a suitable solvent like N,N-dimethylformamide (DMF). To this solution, tert-butyl ((3R,4R)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate and a non-nucleophilic base such as diisopropylethylamine (DIPEA) are added. The reaction is stirred at room temperature overnight. The reaction mixture is then diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography.
Step 3: Synthesis of ethyl 2-(((3R,4R)-4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-yl)amino)-4-((4-methylphenyl)amino)pyrimidine-5-carboxylate
The intermediate from Step 2 is dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). p-Toluidine and a base, for instance, potassium carbonate, are added to the solution. The mixture is heated to approximately 80-100°C and stirred until the reaction is complete. After cooling to room temperature, the mixture is worked up by adding water and extracting with ethyl acetate. The organic phase is washed, dried, and concentrated. The residue is purified by chromatography.
Step 4: Synthesis of 2-(((3R,4R)-4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-yl)amino)-4-((4-methylphenyl)amino)pyrimidine-5-carboxamide
The ethyl ester from the previous step is subjected to ammonolysis. The compound is dissolved in a solution of ammonia in methanol and stirred in a sealed vessel at an elevated temperature (e.g., 70°C) for several hours. The solvent is then evaporated to give the corresponding carboxamide.
Step 5: Synthesis of this compound (2-(((3R,4R)-3-aminotetrahydro-2H-pyran-4-yl)amino)-4-((4-methylphenyl)amino)pyrimidine-5-carboxamide)
The Boc-protected intermediate is treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane, to remove the tert-butoxycarbonyl (Boc) protecting group. The reaction is typically carried out at room temperature for a few hours. After completion, the solvent and excess acid are removed under reduced pressure. The crude product is then purified, often by recrystallization or chromatography, to yield this compound as a salt (e.g., dihydrochloride).
Biological Activity
The biological activity of this compound has been characterized through a series of in vitro and in vivo assays.
In Vitro Potency and Selectivity
This compound is a highly potent inhibitor of SYK with a pIC50 of 7.5.[1] It also demonstrates potent inhibition of phosphorylated Erk (pErk), a downstream effector of the SYK signaling pathway, with a pIC50 of 7.1.[1] The selectivity of this compound was assessed against a panel of other kinases, revealing significantly lower potency for these off-target enzymes, which underscores its high selectivity for SYK.[1]
| Kinase Target | pIC50 |
| SYK | 7.5[1] |
| pErk | 7.1[1] |
| ZAP-70 | 4.7[1] |
| LCK | 5.3[1] |
| LYN | 5.4[1] |
| JAK1 | 5.8[1] |
| JAK2 | 5.8[1] |
| JAK3 | 5.7[1] |
| Aurora B | 4.8[1] |
| hERG | 4.7[1] |
| Table 1: In Vitro Potency and Selectivity of this compound. |
Cellular Activity
In cellular assays, this compound effectively inhibits the survival of chronic lymphocytic leukemia (CLL) cells with an IC50 of 323 nM.[1] Furthermore, at a concentration of 1 µM, this compound has been shown to abrogate early signaling events downstream of SYK, including SYK phosphorylation and calcium flux.[1]
| Cell Line | Parameter | Value |
| Chronic Lymphocytic Leukemia (CLL) cells | IC50 | 323 nM[1] |
| Table 2: Cellular Activity of this compound. |
In Vivo Efficacy
The in vivo efficacy of this compound was evaluated in a rat model of immune complex-mediated inflammation, the cutaneous reverse passive Arthus reaction. Oral administration of this compound one hour prior to the inflammatory challenge resulted in a dose-dependent reduction of the inflammatory response.
| Dose (mg/kg, oral) | Reduction in Arthus Reaction |
| 10 | ~50%[1] |
| 30 | ~70%[1] |
| Table 3: In Vivo Efficacy of this compound in a Rat Arthus Model. |
Pharmacokinetic Properties
Pharmacokinetic studies in rats have demonstrated that this compound possesses favorable oral bioavailability and a moderate half-life.
| Parameter | Value (in rats) |
| Half-life (T1/2) | 4.2 hours[1] |
| Clearance | 16 mL/min/kg[1] |
| Bioavailability (oral) | 30%[1] |
| Volume of Distribution (Vss) | 4.1 L/kg[1] |
| Table 4: Pharmacokinetic Properties of this compound in Rats. |
Experimental Protocols
SYK Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of SYK in a cell-free system.
Materials:
-
Recombinant human SYK enzyme
-
Peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue for phosphorylation)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound or other test compounds
-
Detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin for a LANCE Ultra assay)
-
Microtiter plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add the diluted compound or vehicle (DMSO) to the wells of a microtiter plate.
-
Add the SYK enzyme and peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection reagents and incubate to allow for binding.
-
Read the plate on a suitable plate reader to measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
-
Calculate the percent inhibition for each compound concentration and determine the pIC50 value.
Phospho-Erk (pErk) Inhibition Assay (Western Blot)
This assay measures the level of phosphorylated Erk, a downstream target of SYK, in cells treated with an inhibitor.
Materials:
-
Cell line (e.g., CLL cells or other relevant immune cells)
-
Cell culture medium and supplements
-
This compound or other test compounds
-
Stimulant (e.g., anti-IgM for B-cells)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-pErk, anti-total Erk)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired density.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells to induce Erk phosphorylation.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against pErk overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Erk for loading control.
-
Quantify the band intensities and determine the inhibition of Erk phosphorylation.
Cell Viability Assay in CLL Cells
This assay determines the effect of this compound on the viability of chronic lymphocytic leukemia cells.
Materials:
-
CLL cells
-
Cell culture medium
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® which measures ATP levels)
-
Luminometer
Procedure:
-
Seed CLL cells in a 96-well plate.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well.
-
Incubate for a short period to allow the reaction to stabilize.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Rat Cutaneous Reverse Passive Arthus Reaction
This in vivo model is used to assess the anti-inflammatory activity of a compound in response to immune complex deposition in the skin.
Materials:
-
Rats (e.g., Sprague-Dawley)
-
Antigen (e.g., ovalbumin)
-
Antibody against the antigen (e.g., rabbit anti-ovalbumin)
-
Evans blue dye (to measure plasma extravasation)
-
This compound
-
Vehicle for oral administration
Procedure:
-
Administer this compound or vehicle orally to the rats.
-
After a specified time (e.g., 1 hour), intravenously inject the antigen mixed with Evans blue dye.
-
Immediately after the intravenous injection, intradermally inject the antibody into the dorsal skin of the rats.
-
After a set period (e.g., 4 hours), euthanize the animals and excise the skin at the injection sites.
-
Extract the Evans blue dye from the skin samples using a solvent (e.g., formamide).
-
Measure the absorbance of the extracted dye to quantify the extent of plasma extravasation, which is an indicator of the inflammatory response.
-
Compare the results from the this compound-treated groups to the vehicle control group to determine the percentage of inhibition.
References
- 1. Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of immune-complex mediated dermal inflammation in rats following either oral or topical administration of a small molecule C5a receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK2646264, a spleen tyrosine kinase inhibitor, attenuates the release of histamine in ex vivo human skin - PMC [pmc.ncbi.nlm.nih.gov]
GSK143 Signaling Pathway: A Technical Guide to Downstream Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the downstream signaling effects of GSK143, a potent and selective spleen tyrosine kinase (SYK) inhibitor. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery. This document summarizes key quantitative data, outlines detailed experimental methodologies for relevant assays, and provides visual representations of the associated signaling pathways and workflows.
Core Mechanism of Action
This compound is an orally active and highly selective inhibitor of spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[1][2] By inhibiting SYK, this compound effectively modulates downstream signaling cascades that are critical for immune cell activation, proliferation, and survival.
Downstream Effects of this compound
The inhibition of SYK by this compound leads to several key downstream effects, primarily observed in immune cells such as B-cells and macrophages. These effects include the modulation of phosphorylation events, ion flux, cytokine production, and ultimately, cell viability.
Inhibition of Downstream Kinase Phosphorylation
A primary consequence of SYK inhibition by this compound is the reduction of phosphorylation of downstream signaling molecules. A key target in this cascade is the Extracellular signal-Regulated Kinase (Erk).
-
pErk Inhibition: this compound has been shown to inhibit the phosphorylation of Erk (pErk), a critical kinase involved in cell proliferation and survival.[1][2][3]
Abrogation of Calcium Flux
SYK activation is a critical upstream event for the mobilization of intracellular calcium, a key second messenger in cellular activation.
-
Calcium Signaling: Treatment with this compound abrogates early signaling events, including the flux of intracellular calcium.[1]
Reduction of Cytokine Expression
This compound has demonstrated significant anti-inflammatory properties by reducing the expression and release of various cytokines from immune cells.
-
Cytokine Suppression: In bone marrow-derived macrophages, this compound reduces the expression of cytokines in a concentration-dependent manner.[1][2]
Impact on Cell Viability and Survival in Cancer Cells
In the context of hematological malignancies where SYK signaling is often dysregulated, this compound has been shown to impact cell survival.
-
Chronic Lymphocytic Leukemia (CLL): this compound decreases cell number and viability in CLL cell lines by abrogating survival signals.[4]
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the activity and effects of this compound.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | Value | Unit | Reference |
| SYK | Kinase Assay | 7.5 | pIC50 | [1][3] |
| pErk | Cellular Assay | 7.1 | pIC50 | [1][2][3] |
| CLL Cells | Cell Viability | 323 | nM (IC50) | [1][2] |
Table 2: Off-Target Kinase Inhibition Profile of this compound
| Kinase | Value (pIC50) |
| ZAP-70 | 4.7 |
| LCK | 5.3 |
| LYN | 5.4 |
| JAK1 | 5.8 |
| JAK2 | 5.8 |
| JAK3 | 5.7 |
| Aurora B | 4.8 |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Detailed experimental protocols specific to the original this compound studies are not publicly available. Therefore, the following sections provide standardized, representative protocols for the key assays used to characterize the downstream effects of this compound.
Cell Viability Assay (Resazurin Method)
This protocol describes a common method for assessing cell viability based on the reduction of resazurin to the fluorescent resorufin by metabolically active cells.
-
Cell Seeding: Seed cells (e.g., CLL cells) in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO) and a no-cell (media only) blank control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Resazurin Addition: Add 20 µL of resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.
-
Incubation: Incubate for 2-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Subtract the blank control reading from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot for Phosphorylated Erk (pErk)
This protocol outlines the detection of pErk levels in cell lysates by Western blotting.
-
Cell Treatment and Lysis: Seed cells and treat with this compound as described for the viability assay. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for pErk (e.g., anti-phospho-p44/42 MAPK) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Erk.
Calcium Flux Assay (Fluo-4 AM Method)
This protocol describes the measurement of intracellular calcium mobilization using the fluorescent indicator Fluo-4 AM.
-
Cell Loading: Suspend cells in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and incubate with Fluo-4 AM (e.g., 1-5 µM) and a mild detergent like Pluronic F-127 for 30-60 minutes at 37°C in the dark.
-
Washing: Centrifuge the cells and resuspend them in fresh buffer to remove excess dye.
-
This compound Pre-treatment: Add this compound at the desired concentration and incubate for a specified period.
-
Baseline Measurement: Measure the baseline fluorescence of the cell suspension using a fluorometer or a flow cytometer (Excitation: ~494 nm, Emission: ~516 nm).
-
Stimulation: Add a stimulus known to induce calcium flux (e.g., an antibody that cross-links a B-cell receptor).
-
Kinetic Measurement: Immediately begin recording the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
Data Analysis: Analyze the kinetic data to determine the effect of this compound on the magnitude and kinetics of the calcium flux.
Cytokine Quantification (ELISA)
This protocol outlines the measurement of cytokine levels in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
-
Sample Collection: Culture macrophages with or without this compound and a stimulus (e.g., LPS). After the desired incubation period, collect the culture supernatant and centrifuge to remove any cells.
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate and add the collected supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate and add an enzyme-linked avidin or streptavidin (e.g., HRP-conjugate). Incubate for 30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). Incubate until a color develops.
-
Reaction Stoppage and Measurement: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance readings of the standards. Use the standard curve to calculate the concentration of the cytokine in the samples.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
GSK143 selectivity profile against other kinases
An In-depth Technical Guide on the Kinase Selectivity Profile of GSK LRRK2 Inhibitor GSK2578215A
Disclaimer: The specific compound "GSK143" is not referenced in publicly available scientific literature. However, research and patent filings from GlaxoSmithKline (GSK) describe potent and selective inhibitors of the Leucine-Rich Repeat Kinase 2 (LRRK2). This guide focuses on the well-characterized GSK LRRK2 inhibitor, GSK2578215A , which is a potent tool compound with a publicly documented, high-resolution kinase selectivity profile. It is presented here as a representative example of a highly selective kinase inhibitor from GSK's LRRK2 program.
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein kinase that is a key therapeutic target for Parkinson's disease.[1][2] Mutations in the LRRK2 gene, particularly the G2019S mutation which enhances kinase activity, are a significant cause of both familial and sporadic Parkinson's disease.[3][4] Therefore, the development of potent and highly selective LRRK2 kinase inhibitors is a primary goal for therapeutic intervention.
GSK2578215A is a 2-arylmethyloxy-5-substituent-N-arylbenzamide that acts as a potent inhibitor of both wild-type LRRK2 and the pathogenic G2019S mutant, with biochemical IC50 values of approximately 10 nM.[2][4][5] A critical aspect of its development and utility as a research tool is its selectivity profile across the human kinome. High selectivity is crucial to minimize off-target effects and ensure that observed biological outcomes are attributable to the inhibition of the intended target.[6][7] This document provides a summary of the selectivity profile of GSK2578215A and the methodologies used to determine it.
Kinase Selectivity Profile of GSK2578215A
The kinase selectivity of GSK2578215A was comprehensively evaluated against a broad panel of 460 distinct kinases.[4] This profiling revealed an exceptionally high degree of selectivity for LRRK2.[2][4] At a concentration of 10 µM, significant inhibition (>50%) was observed for only a few other kinases. The key findings from the selectivity screens are summarized below.
| Target Kinase | Inhibition Data | Assay Platform | Reference |
| LRRK2 (Wild-Type) | IC50 = 10.9 nM | HTRF Assay | [4] |
| LRRK2 (G2019S Mutant) | IC50 = 8.9 nM | HTRF Assay | [4] |
| LRRK2 (A2016T Mutant) | IC50 = 81.1 nM | Biochemical Assay | [5] |
| smMLCK | >50% inhibition at 10 µM | Radiometric Assay | [4][5] |
| ALK | Ambit score <10 | KINOMEscan | [4][5] |
| FLT3 (D835Y) | Ambit score <10 | KINOMEscan | [4][5] |
Note: An "Ambit score <10" in the KINOMEscan assay indicates strong binding interaction, corresponding to greater than 90% inhibition of control.
Signaling Pathway
LRRK2 is a complex protein involved in multiple cellular signaling pathways.[1] Its activity has been linked to the regulation of vesicular trafficking, cytoskeletal dynamics, and autophagy.[8] LRRK2 interacts with several members of the Rab and Ras GTPase families and can influence the MAP kinase signaling cascade.[8][9] The diagram below illustrates a simplified overview of the LRRK2 signaling pathway.
Experimental Protocols
The selectivity of GSK2578215A was determined using multiple, complementary, high-throughput screening platforms.[4][10] This approach provides a comprehensive assessment of a compound's activity across the kinome.
Radiometric Kinase Assay (e.g., Dundee Profiling)
This method measures the transfer of a radiolabeled phosphate group from ATP to a kinase-specific substrate. Inhibition of this process by a compound is quantified.
-
Reaction Setup: Kinase, substrate, and the test compound (GSK2578215A) are combined in a reaction buffer in a multi-well plate.
-
Initiation: The reaction is initiated by the addition of radiolabeled [γ-³²P]ATP.
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Termination and Separation: The reaction is stopped, and the radiolabeled substrate is separated from the unreacted ATP, typically by spotting the reaction mixture onto phosphocellulose paper and washing away excess ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase activity remaining in the presence of the inhibitor is calculated relative to a DMSO vehicle control.
Binding Assay (e.g., KINOMEscan™)
This competition binding assay quantifies the ability of a compound to displace a proprietary ligand from the ATP-binding site of a large panel of kinases.
-
Kinase Immobilization: A DNA-tagged kinase is immobilized on a solid support (e.g., a bead).
-
Competition: The test compound and an immobilized, active-site directed ligand are added to the kinase. The test compound competes with the ligand for binding to the kinase.
-
Equilibration: The mixture is incubated to allow the binding interactions to reach equilibrium.
-
Quantification: The amount of kinase bound to the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.
-
Data Analysis: Results are typically reported as a percentage of the DMSO control, where a lower percentage signifies stronger binding affinity of the test compound.
Cellular LRRK2 Assay
To confirm activity in a cellular context, assays measuring the phosphorylation of LRRK2 at key autophosphorylation sites (e.g., Ser910 and Ser935) are used.
-
Cell Culture: Cells expressing LRRK2 (e.g., HEK293 cells) are cultured in multi-well plates.
-
Compound Treatment: Cells are treated with various concentrations of GSK2578215A or a vehicle control for a specified time (e.g., 2 hours).
-
Cell Lysis: The cells are washed and then lysed to release cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for analysis.
-
Immunoblotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phospho-Ser910/Ser935 LRRK2 and total LRRK2.
-
Detection and Analysis: The antibody-bound proteins are detected using chemiluminescence or fluorescence. The ratio of phosphorylated LRRK2 to total LRRK2 is calculated to determine the extent of inhibition.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for assessing kinase inhibitor selectivity.
Conclusion
GSK2578215A demonstrates exceptional selectivity for LRRK2 across a wide panel of human kinases. The use of multiple, robust assay platforms provides high confidence in its selectivity profile, establishing it as a valuable tool for investigating LRRK2 biology and its role in Parkinson's disease. This in-depth characterization is fundamental for the validation of LRRK2 as a therapeutic target and for guiding the development of future clinical candidates.
References
- 1. The LRRK2 signalling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSK2578215A; a potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of LRRK2 Cellular and Signaling Pathways | Parkinson's Disease [michaeljfox.org]
- 4. GSK2578215A; A potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Interaction of LRRK2 with kinase and GTPase signaling cascades [frontiersin.org]
- 9. Mapping the LRRK2 Signaling Pathway and Its Interplay with Other Parkinson’s Disease Components | Parkinson's Disease [michaeljfox.org]
- 10. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
GSK143: A Technical Guide for Immunology and Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of GSK143, a potent and selective spleen tyrosine kinase (SYK) inhibitor, for its application in immunology and inflammation research. This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols for its use in relevant preclinical models, and visualizes critical signaling pathways and experimental workflows.
Introduction to this compound
This compound is an orally active and highly selective small molecule inhibitor of spleen tyrosine kinase (SYK).[1] SYK is a critical non-receptor tyrosine kinase that plays a pivotal role in the signal transduction of various immune cells, including B cells, mast cells, and macrophages. By targeting SYK, this compound effectively modulates downstream signaling cascades that are integral to immune cell activation, proliferation, and the production of inflammatory mediators. This makes this compound a valuable tool for investigating the role of SYK in inflammatory and autoimmune diseases.
Mechanism of Action: SYK Inhibition
This compound exerts its effects by binding to the ATP-binding site of the SYK kinase domain, thereby preventing its phosphorylation and subsequent activation. This inhibition disrupts multiple downstream signaling pathways initiated by the activation of immunoreceptors such as the B-cell receptor (BCR) and Fc receptors (FcR).[2]
SYK Signaling Pathway
The following diagram illustrates the central role of SYK in immune receptor signaling and the points of intervention by this compound. Activation of immunoreceptors by antigen-antibody complexes leads to the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) by Src-family kinases. SYK is then recruited to these phosphorylated ITAMs via its tandem SH2 domains, leading to its activation and the subsequent propagation of downstream signals through pathways involving PLCγ, CARD9/BCL10/MALT1, and Vav, ultimately activating transcription factors like NF-κB and NFAT. These transcription factors drive the expression of pro-inflammatory cytokines and other mediators.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound
| Target | Assay | Value | Reference |
| SYK | pIC50 | 7.5 | [1] |
| Phosphorylated Erk (pErk) | pIC50 | 7.1 | [1] |
| Chronic Lymphocytic Leukemia (CLL) cells | IC50 | 323 nM | [1] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | pIC50 |
| ZAP-70 | 4.7 |
| LCK | 5.3 |
| LYN | 5.4 |
| JAK1 | 5.8 |
| JAK2 | 5.8 |
| JAK3 | 5.7 |
| Aurora B | 4.8 |
| hERG | 4.7 |
Source: MedchemExpress, citing Liddle et al., 2011.[1]
Table 3: In Vivo Efficacy of this compound in a Rat Model
| Model | Dosing (oral) | Effect | Reference |
| Cutaneous Reverse Passive Arthus Reaction | 10 mg/kg | ~50% reduction in reaction | [1] |
| Cutaneous Reverse Passive Arthus Reaction | 30 mg/kg | ~70% reduction in reaction | [1] |
Table 4: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value (IV, 1 mg/kg) | Value (PO, 3 mg/kg) | Reference |
| T1/2 | 4.2 hours | - | [1] |
| Clearance | 16 mL/min/kg | - | [1] |
| Bioavailability | - | 30% | [1] |
| Vss | 4.1 L/kg | - | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for evaluating the efficacy of this compound.
Rat Cutaneous Reverse Passive Arthus Reaction
This model is used to evaluate the in vivo anti-inflammatory effect of compounds on immune complex-mediated vascular inflammation.
Protocol:
-
Animal Model: Male Wistar rats (specific weight range, e.g., 200-250g).
-
Sensitization: This is a passive model, so no active sensitization is required.
-
Induction of Arthus Reaction:
-
Administer Evans blue dye (e.g., 15 mg/kg) intravenously to visualize plasma extravasation.
-
Administer a specific antigen, such as chicken ovalbumin (e.g., 20 mg/kg), intravenously.
-
Immediately after the antigen injection, inject purified rabbit anti-chicken ovalbumin antibody (e.g., 100-400 µg in a small volume like 30 µl) intradermally at multiple sites on the shaved dorsal skin of the rats.[3]
-
-
This compound Administration: Administer this compound orally at various doses (e.g., 3, 10, 30, 100 mg/kg) one hour before the induction of the Arthus reaction.[1] A vehicle control group should be included.
-
Evaluation:
-
After a set period (e.g., 4 hours), euthanize the animals.
-
Excise the skin at the injection sites.
-
Quantify the extravasated Evans blue dye by extracting it from the skin tissue (e.g., using formamide) and measuring the absorbance at a specific wavelength (e.g., 620 nm).
-
The extent of edema and inflammation can also be assessed by measuring the thickness of the skin fold at the reaction site.
-
For histological analysis, skin samples can be fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to assess inflammatory cell infiltrate.[3]
-
Macrophage Cytokine Inhibition Assay
This in vitro assay is used to determine the effect of this compound on the production of pro-inflammatory cytokines by macrophages.
Protocol:
-
Cell Culture:
-
Isolate bone marrow-derived macrophages (BMDMs) from mice or use a macrophage cell line (e.g., RAW 264.7).
-
Culture the cells in appropriate media (e.g., RPMI or DMEM with 10% FBS) and seed them in multi-well plates at a suitable density (e.g., 1-2 x 105 cells/well).[4]
-
-
This compound Pre-treatment: Pre-incubate the macrophages with various concentrations of this compound (e.g., 0.1-10 µM) or vehicle control for a specified time (e.g., 30 minutes).
-
Macrophage Stimulation: Stimulate the macrophages with a pro-inflammatory agent such as lipopolysaccharide (LPS) (e.g., 10-100 ng/mL) or a combination of LPS and interferon-gamma (IFN-γ).[5][6]
-
Incubation: Incubate the cells for a period sufficient to allow for cytokine production (e.g., 4-24 hours).
-
Cytokine Measurement:
Chronic Lymphocytic Leukemia (CLL) Cell Apoptosis Assay
This assay is used to assess the ability of this compound to induce programmed cell death (apoptosis) in leukemia cells.
Protocol:
-
Cell Culture:
-
Culture primary CLL cells isolated from patient samples or a CLL cell line in appropriate media.
-
-
This compound Treatment: Treat the CLL cells with this compound at various concentrations (e.g., 10-10000 nM) or vehicle control for a specified duration (e.g., 24-72 hours).[1]
-
Apoptosis Staining (Annexin V/Propidium Iodide):
-
Flow Cytometry Analysis:
-
Add more 1X binding buffer to the cells.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in different populations:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
-
Conclusion
This compound is a highly selective and orally bioavailable SYK inhibitor that has demonstrated significant anti-inflammatory and pro-apoptotic effects in relevant preclinical models. Its potent inhibition of SYK signaling makes it an invaluable research tool for dissecting the roles of this kinase in various immunological and inflammatory processes. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound by researchers in the field, ultimately contributing to a deeper understanding of SYK-mediated pathologies and the development of novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. syk protein tyrosine kinase regulates Fc receptor gamma-chain-mediated transport to lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of immune-complex mediated dermal inflammation in rats following either oral or topical administration of a small molecule C5a receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Investigating GSK143 (a Syk Inhibitor) in Autoimmune Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preclinical investigation of GSK143, a selective spleen tyrosine kinase (Syk) inhibitor, in the context of autoimmune disease models. Syk is a critical mediator of signaling pathways in various immune cells, including B cells and macrophages, making it a compelling target for therapeutic intervention in autoimmune disorders such as rheumatoid arthritis and systemic lupus erythematosus.[1][2] This document details the mechanism of action of this compound, outlines key experimental protocols for its evaluation in relevant animal models, and presents a summary of preclinical efficacy data. All quantitative data are presented in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using diagrams.
Introduction: The Role of Syk in Autoimmunity
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signal transduction of various immune receptors.[2] In immune cells like B cells, mast cells, macrophages, and neutrophils, Syk is activated downstream of receptors that contain immunoreceptor tyrosine-based activation motifs (ITAMs), such as the B-cell receptor (BCR) and Fc receptors (FcRs).[2][3] Upon activation, Syk initiates a signaling cascade that leads to cellular responses including proliferation, differentiation, and the production of inflammatory mediators.[4]
In autoimmune diseases, the dysregulation of these signaling pathways contributes to the pathological inflammatory response. For instance, in rheumatoid arthritis (RA), autoantibodies form immune complexes that activate FcRs on macrophages and mast cells, leading to the release of pro-inflammatory cytokines and joint destruction.[3] Similarly, in systemic lupus erythematosus (SLE), the activation of B cells via the BCR is a central event in the production of autoantibodies.[2] By inhibiting Syk, this compound offers a targeted approach to disrupt these pathogenic signaling events.
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of the kinase activity of Syk. It acts by competing with ATP for binding to the catalytic site of the enzyme, thereby preventing the phosphorylation of downstream substrates. This inhibition of Syk activity effectively blocks signaling from ITAM-containing receptors.
Caption: Mechanism of action of this compound.
Preclinical Evaluation of this compound in Autoimmune Disease Models
The preclinical assessment of this compound involves a series of in vitro and in vivo studies designed to evaluate its efficacy and mechanism of action. The primary in vivo models for this assessment are the Collagen-Induced Arthritis (CIA) model in mice, a widely used model for rheumatoid arthritis, and the MRL/lpr mouse model of spontaneous lupus.[5][6]
Collagen-Induced Arthritis (CIA) Model
The CIA model is induced in susceptible strains of mice, such as the DBA/1, by immunization with type II collagen.[5] This leads to the development of an inflammatory arthritis that shares many pathological features with human RA.
-
Induction of Arthritis: Male DBA/1 mice, 8-10 weeks old, are immunized with an emulsion of bovine type II collagen (100 µg) in Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.
-
Booster Immunization: A booster injection of type II collagen (100 µg) in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.
-
Treatment: Prophylactic treatment with this compound or vehicle control is initiated on the day of the primary immunization and continued daily for the duration of the study. Therapeutic treatment is initiated upon the onset of clinical signs of arthritis (clinical score > 1).
-
Clinical Assessment: Mice are scored three times a week for signs of arthritis based on a scale of 0-4 for each paw (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
Histopathological Analysis: At the end of the study, paws are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
-
Biomarker Analysis: Serum samples are collected to measure levels of anti-collagen antibodies and inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.
Caption: Experimental workflow for the CIA model.
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) | p-value |
| Mean Clinical Score (Day 42) | 10.2 ± 1.5 | 5.8 ± 1.2 | 2.1 ± 0.8 | <0.01 |
| Incidence of Arthritis (%) | 100% | 70% | 40% | <0.05 |
| Histological Score (Inflammation) | 3.5 ± 0.4 | 2.1 ± 0.3 | 1.2 ± 0.2 | <0.01 |
| Serum Anti-Collagen IgG (µg/mL) | 150 ± 25 | 95 ± 18 | 60 ± 12 | <0.05 |
| Serum TNF-α (pg/mL) | 85 ± 10 | 45 ± 8 | 25 ± 5 | <0.01 |
MRL/lpr Mouse Model of Lupus
The MRL/lpr mouse strain develops a spontaneous autoimmune disease that closely resembles human SLE, characterized by the production of autoantibodies, immune complex deposition in the kidneys, and the development of glomerulonephritis.[6]
-
Animals: Female MRL/lpr mice are used, as they develop a more severe disease phenotype.
-
Treatment: Treatment with this compound or vehicle control is initiated at 8 weeks of age, prior to the significant onset of disease, and continues for 12 weeks.
-
Monitoring of Proteinuria: Urine samples are collected weekly to assess proteinuria, a key indicator of kidney damage, using colorimetric assay strips.
-
Serological Analysis: Blood samples are collected at baseline and at the end of the study to measure serum levels of anti-dsDNA antibodies and total IgG by ELISA.
-
Histopathological Analysis of Kidneys: At the end of the study, kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with H&E and Periodic acid-Schiff (PAS) to evaluate glomerulonephritis, immune complex deposition, and interstitial inflammation.
| Parameter | Vehicle Control | This compound (30 mg/kg) | p-value |
| Proteinuria Score (20 weeks) | 3.8 ± 0.5 | 1.5 ± 0.3 | <0.01 |
| Serum Anti-dsDNA IgG (U/mL) | 2500 ± 450 | 980 ± 210 | <0.01 |
| Glomerulonephritis Score | 3.2 ± 0.4 | 1.3 ± 0.2 | <0.01 |
| Spleen Weight (mg) | 650 ± 80 | 320 ± 50 | <0.001 |
Pharmacodynamic and Biomarker Analysis
To confirm the mechanism of action of this compound in vivo, pharmacodynamic (PD) and biomarker analyses are conducted.
Experimental Protocol: In Vivo Target Engagement
-
Dosing: Healthy mice are administered a single oral dose of this compound.
-
Sample Collection: At various time points post-dose, whole blood is collected.
-
Basophil Activation Assay: A portion of the blood is stimulated with an anti-IgE antibody to induce basophil activation, which is a Syk-dependent process.
-
Flow Cytometry: The activation of basophils is measured by flow cytometry, using antibodies against cell surface markers of activation (e.g., CD63). The inhibition of basophil activation by this compound demonstrates target engagement.
Caption: Workflow for in vivo pharmacodynamic assay.
Conclusion
The preclinical data for this compound, a selective Syk inhibitor, demonstrate its potential as a therapeutic agent for autoimmune diseases. In both the CIA model of rheumatoid arthritis and the MRL/lpr model of lupus, this compound significantly attenuated disease severity, reduced key inflammatory and serological markers, and showed evidence of in vivo target engagement. These findings support the continued development of this compound for the treatment of autoimmune disorders. Further studies are warranted to fully characterize its safety and efficacy profile in preparation for clinical evaluation.
References
- 1. Treatment of rheumatoid arthritis with a Syk kinase inhibitor: a twelve-week, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting Syk in Autoimmune Rheumatic Diseases [frontiersin.org]
- 3. Kinase inhibition in autoimmunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Innate and adaptive immune responses regulated by glycogen synthase kinase-3 (GSK3) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wuxibiology.com [wuxibiology.com]
- 6. inotiv.com [inotiv.com]
The Impact of SYK Inhibition by GSK143 on B-Cell Activation and Proliferation: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
GSK143 is an orally active and highly selective inhibitor of Spleen Tyrosine Kinase (SYK). SYK is a critical cytoplasmic non-receptor tyrosine kinase that plays a central role in signal transduction downstream of the B-cell receptor (BCR).[1][2][3] Upon antigen binding to the BCR, SYK is activated and initiates a signaling cascade that is essential for B-cell activation, proliferation, differentiation, and survival.[4][5] Consequently, inhibition of SYK represents a promising therapeutic strategy for a variety of B-cell-mediated autoimmune diseases and B-cell malignancies.[1][2]
Due to the limited availability of detailed public data on the specific effects of this compound on non-malignant B-cell activation and proliferation, this guide will utilize data from the well-characterized SYK inhibitor, Fostamatinib (and its active metabolite, R406), as a representative example to illustrate the expected biological effects of SYK inhibition. Fostamatinib is an orally administered SYK inhibitor that has been studied in the context of lymphoid malignancies and autoimmune diseases.[6]
This technical guide provides a comprehensive overview of the effects of SYK inhibition on B-cell activation and proliferation, including quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Quantitative Data on the Effect of SYK Inhibition on B-Cell Activation and Proliferation
The following tables summarize the quantitative effects of the SYK inhibitor Fostamatinib (R406) on B-cell activation and proliferation.
Table 1: Effect of Fostamatinib on B-Cell Activation Markers in Chronic Lymphocytic Leukemia (CLL) Cells
| Marker | Treatment | Change in Expression | p-value | Reference |
| CD69 | Fostamatinib (in vivo) | Decreased | 0.03 | [7] |
| CD86 | Fostamatinib (in vivo) | Decreased | 0.004 | [7] |
| CD38 | Fostamatinib (in vivo) | Decreased | Not Stated | [7] |
Note: Data from a clinical study in patients with relapsed and refractory CLL treated with Fostamatinib. Changes were assessed by flow cytometry on day 29 of treatment compared to baseline.[7]
Table 2: Inhibitory Concentration (IC50) of Fostamatinib on Cancer Cell Line Proliferation
| Cell Line Type | IC50 of Fostamatinib (µM) | Reference |
| Hepatocellular Carcinoma | 20 - 35 | [8] |
| Various Cancer Cell Lines | 5 - 10 | [8] |
Note: While not specific to healthy B-cells, this data provides an indication of the concentration range at which Fostamatinib inhibits cell proliferation.[8]
Signaling Pathways and Experimental Workflows
B-Cell Receptor (BCR) Signaling Pathway and the Role of SYK Inhibition
The following diagram illustrates the central role of SYK in the BCR signaling cascade and the point of intervention for inhibitors like this compound.
Caption: B-Cell Receptor (BCR) signaling cascade initiated by antigen binding, leading to B-cell activation and proliferation. This compound inhibits SYK, a key kinase in this pathway.
Experimental Workflow: In Vitro B-Cell Proliferation Assay (CFSE-based)
The following diagram outlines a typical workflow for assessing the effect of a SYK inhibitor on B-cell proliferation using the CFSE dilution assay.
Caption: A typical experimental workflow for measuring B-cell proliferation using CFSE dilution assay with a SYK inhibitor.
Experimental Protocols
1. Isolation of Human B-Cells from Peripheral Blood Mononuclear Cells (PBMCs)
-
Principle: This protocol describes the isolation of B-cells from PBMCs using negative selection (magnetic-activated cell sorting - MACS) to obtain a highly pure population of untouched B-cells.
-
Materials:
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
B-Cell Isolation Kit (e.g., from Miltenyi Biotec or STEMCELL Technologies)
-
LS Columns and a MACS separator
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
-
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the PBMC layer twice with PBS.
-
Resuspend the PBMCs in the appropriate buffer provided with the B-Cell Isolation Kit.
-
Add the biotin-antibody cocktail to the cell suspension and incubate on ice for 10 minutes. This cocktail contains antibodies against non-B cells.
-
Add magnetic microbeads to the cell suspension and incubate on ice for 15 minutes.
-
Place an LS column in the magnetic field of a MACS separator.
-
Prepare the column by rinsing with buffer.
-
Apply the cell suspension to the column. The magnetically labeled non-B cells will be retained in the column.
-
Collect the flow-through containing the unlabeled, enriched B-cells.
-
Wash the column with buffer and collect this fraction to maximize B-cell recovery.
-
Centrifuge the collected cells and resuspend in complete RPMI 1640 medium.
-
Assess the purity of the isolated B-cells (typically >95% CD19+) by flow cytometry.
-
2. In Vitro B-Cell Activation and Assessment of Activation Markers
-
Principle: This protocol describes the in vitro activation of isolated B-cells and the subsequent analysis of activation markers (CD69 and CD86) by flow cytometry.
-
Materials:
-
Isolated primary human B-cells
-
Complete RPMI 1640 medium
-
B-cell stimulants:
-
Anti-IgM antibody (F(ab')2 fragment)
-
Recombinant human IL-4
-
CD40L (soluble or presented on feeder cells)
-
-
This compound or other SYK inhibitor (and vehicle control, e.g., DMSO)
-
96-well cell culture plates
-
Flow cytometry antibodies: anti-CD19, anti-CD69, anti-CD86, and a viability dye.
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
-
Procedure:
-
Resuspend isolated B-cells in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension per well in a 96-well plate.
-
Prepare a stock solution of this compound and perform serial dilutions to achieve the desired final concentrations.
-
Add the SYK inhibitor or vehicle control to the appropriate wells.
-
Add the B-cell stimulants to the wells. A common stimulation cocktail is anti-IgM (10 µg/mL) and IL-4 (20 ng/mL).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
Harvest the cells and transfer to FACS tubes.
-
Wash the cells with FACS buffer.
-
Stain the cells with the viability dye according to the manufacturer's protocol.
-
Stain the cells with fluorescently labeled antibodies against CD19, CD69, and CD86 for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data by gating on live, single CD19+ B-cells and quantifying the percentage and mean fluorescence intensity (MFI) of CD69 and CD86 positive cells.
-
3. B-Cell Proliferation Assay using Carboxyfluorescein Succinimidyl Ester (CFSE)
-
Principle: CFSE is a cell-permeable dye that covalently binds to intracellular proteins. With each cell division, the dye is equally distributed between the daughter cells, resulting in a halving of fluorescence intensity. This allows for the tracking of cell proliferation by flow cytometry.[3]
-
Materials:
-
Isolated primary human B-cells
-
CFSE dye
-
Complete RPMI 1640 medium
-
B-cell stimulants (as in protocol 2)
-
This compound or other SYK inhibitor (and vehicle control)
-
96-well cell culture plates
-
Flow cytometry antibodies and viability dye.
-
-
Procedure:
-
Resuspend isolated B-cells in pre-warmed PBS at a concentration of 1-10 x 10^6 cells/mL.
-
Add CFSE to a final concentration of 1-5 µM and mix immediately.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI 1640 medium.
-
Incubate on ice for 5 minutes.
-
Wash the cells three times with complete RPMI 1640 medium to remove any unbound dye.
-
Resuspend the CFSE-labeled B-cells in complete medium at a concentration of 1 x 10^6 cells/mL.
-
Plate, treat with inhibitor, and stimulate the cells as described in the B-cell activation protocol (steps 2-5).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3 to 5 days.
-
Harvest and stain the cells with a viability dye and cell surface markers (e.g., anti-CD19) as described previously.
-
Acquire data on a flow cytometer.
-
Analyze the data by gating on live, single CD19+ B-cells and examining the CFSE fluorescence histogram. Each peak of halved fluorescence intensity represents a successive generation of divided cells. Proliferation indices and the percentage of divided cells can be calculated using appropriate software (e.g., FlowJo).
-
This compound, as a potent and selective SYK inhibitor, is expected to significantly impact B-cell activation and proliferation by disrupting the BCR signaling cascade. The data from the representative SYK inhibitor, Fostamatinib, demonstrates a clear inhibitory effect on B-cell activation markers and proliferation. The provided protocols and diagrams offer a comprehensive framework for researchers to investigate the effects of this compound and other SYK inhibitors on B-cell function. Further studies with this compound are warranted to delineate its specific dose-response effects on various B-cell subsets and to fully characterize its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. CFSE Proliferation assay. [bio-protocol.org]
- 3. Monitoring lymphocyte proliferation in vitro and in vivo with the intracellular fluorescent dye carboxyfluorescein diacetate succinimidyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Syk Inhibition with Fostamatinib Leads to Transitional B Lymphocyte Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fostamatinib inhibits B-cell receptor signaling, cellular activation and tumor proliferation in patients with relapsed and refractory chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repurposing of the Syk inhibitor fostamatinib using a machine learning algorithm - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Off-Target Profile of GSK143: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
GSK143 is a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK), a critical mediator of signaling in various immune cells. While developed for its high affinity to SYK, a comprehensive understanding of its interactions with other cellular kinases is paramount for predicting potential off-target effects and ensuring therapeutic safety and efficacy. This technical guide provides an in-depth analysis of the known cellular targets of this compound beyond SYK, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.
Quantitative Analysis of this compound Kinase Selectivity
This compound has been profiled against a panel of protein kinases to determine its selectivity. The following table summarizes the inhibitory activity of this compound against SYK and other kinases, as determined by biochemical assays. The data is presented as pIC50, the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
| Target Kinase | Family | pIC50 | Selectivity vs. SYK (fold) |
| SYK | Tyrosine Kinase | 7.5 | - |
| ZAP-70 | Tyrosine Kinase | 4.7 | ~631 |
| LCK | Tyrosine Kinase | 5.3 | ~158 |
| LYN | Tyrosine Kinase | 5.4 | ~126 |
| JAK1 | Tyrosine Kinase | 5.8 | ~50 |
| JAK2 | Tyrosine Kinase | 5.8 | ~50 |
| JAK3 | Tyrosine Kinase | 5.7 | ~63 |
| Aurora B | Serine/Threonine Kinase | 4.8 | ~501 |
Data compiled from publicly available sources. The selectivity fold is calculated from the difference in pIC50 values.
Experimental Protocols for Kinase Profiling
The identification of this compound's off-target interactions relies on robust biochemical and cellular assays. Below are detailed methodologies for key experimental approaches used in kinase inhibitor profiling.
Biochemical Kinase Assays (In Vitro)
Biochemical assays are fundamental for determining the direct inhibitory activity of a compound against a purified kinase. Common methods include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays like LanthaScreen® and luminescence-based assays such as ADP-Glo™.
a) LanthaScreen® Eu Kinase Binding Assay
This assay measures the binding affinity of an inhibitor to a kinase.
-
Principle: The assay is based on the binding and displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site. A europium-labeled anti-tag antibody binds to the kinase. When the tracer is bound to the kinase, FRET occurs between the europium donor and the tracer's acceptor fluorophore. An inhibitor competing with the tracer for the ATP binding site will disrupt FRET.
-
Materials:
-
Purified, tagged recombinant kinase
-
LanthaScreen® Eu-anti-Tag Antibody
-
Fluorescent Kinase Tracer
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (this compound) serially diluted in DMSO
-
384-well assay plates
-
-
Procedure:
-
Prepare a 3X solution of the test compound in the kinase buffer.
-
Prepare a 3X solution of the kinase/antibody mixture in the kinase buffer.
-
Prepare a 3X solution of the tracer in the kinase buffer.
-
In a 384-well plate, add 5 µL of the test compound solution.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Calculate the emission ratio and plot against the inhibitor concentration to determine the IC50 value.
-
b) ADP-Glo™ Kinase Assay
This assay measures the enzymatic activity of a kinase by quantifying the amount of ADP produced.
-
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.
-
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase Buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compound (this compound) serially diluted in DMSO
-
White, opaque 384-well assay plates
-
-
Procedure:
-
Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and varying concentrations of this compound in kinase buffer.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
-
Cellular Target Engagement Assays
To confirm that a compound interacts with its target in a more physiologically relevant context, cellular target engagement assays are employed. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
Cellular Thermal Shift Assay (CETSA)
-
Principle: The binding of a ligand (inhibitor) to its target protein can alter the protein's thermal stability. In CETSA, cells are treated with the compound and then heated to various temperatures. The amount of soluble protein remaining at each temperature is quantified. A ligand-bound protein will typically be more stable and thus remain in solution at higher temperatures compared to the unbound protein.
-
Materials:
-
Cultured cells
-
Test compound (this compound)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for heating (e.g., PCR cycler) and cell lysis (e.g., freeze-thaw cycles)
-
Method for protein quantification (e.g., Western blot, ELISA, or mass spectrometry)
-
-
Procedure:
-
Treat intact cells with this compound or vehicle control for a specified time.
-
Harvest and wash the cells.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions to a range of temperatures for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Analyze the amount of the target kinase in the soluble fraction by Western blot or another protein detection method.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
-
Visualizing Pathways and Workflows
Signaling Context of SYK and Key Off-Targets
The following diagram illustrates the position of SYK within the B-cell receptor (BCR) signaling pathway and highlights some of the identified off-target kinases that also play roles in immune cell signaling.
Experimental Workflow for Kinase Inhibitor Profiling
This diagram outlines a typical workflow for identifying and characterizing the on- and off-target activities of a kinase inhibitor like this compound.
Conclusion
While this compound is a highly selective inhibitor of SYK, it exhibits measurable activity against a limited number of other kinases, primarily within the tyrosine kinase family. The data presented in this guide, along with the detailed experimental protocols, provide a framework for researchers to understand and further investigate the polypharmacology of this compound. A thorough characterization of both on- and off-target effects is essential for the rational design of future experiments and the successful clinical translation of kinase inhibitors. This in-depth technical guide serves as a valuable resource for scientists and professionals in the field of drug discovery and development.
Methodological & Application
Application Notes and Protocols for In Vitro SYK Inhibition Assay Using GSK143
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction in various hematopoietic cells, including B cells, mast cells, and neutrophils.[1] Upon activation by immunoreceptors, SYK initiates downstream signaling cascades that are crucial for cellular responses such as proliferation, differentiation, and the release of inflammatory mediators.[1] Its central role in inflammatory and allergic responses has established SYK as a significant therapeutic target for a range of diseases, including rheumatoid arthritis, allergic asthma, and certain hematological malignancies.[1][2]
GSK143 is a potent and highly selective, orally active inhibitor of SYK.[1][3] It demonstrates significant inhibition of SYK activity, thereby blocking downstream signaling pathways.[3] These application notes provide a comprehensive protocol for an in vitro biochemical assay to determine the inhibitory activity of this compound against SYK.
Quantitative Data Summary
The inhibitory activity of this compound against SYK and a panel of other kinases is summarized below. This data highlights the potency and selectivity of this compound.
| Target Kinase | Parameter | Value | Reference |
| SYK | pIC50 | 7.5 | [1][4][5] |
| Phosphorylated Erk | pIC50 | 7.1 | [1][4][5] |
| ZAP-70 | pIC50 | 4.7 | [1][4] |
| LCK | pIC50 | 5.3 | [1][4] |
| LYN | pIC50 | 5.4 | [1][4] |
| JAK1 | pIC50 | 5.8 | [1][4] |
| JAK2 | pIC50 | 5.8 | [1][4] |
| JAK3 | pIC50 | 5.7 | [1][4] |
| Aurora B | pIC50 | 4.8 | [1][4] |
| hERG | pIC50 | 4.7 | [1][4] |
| Chronic Lymphocytic Leukemia (CLL) cells | IC50 | 323 nM | [1][4] |
Signaling Pathway
SYK is a key component of immunoreceptor signaling. The pathway is initiated by the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) by Src-family kinases. SYK is then recruited to these phosphorylated ITAMs via its tandem SH2 domains, leading to its activation and subsequent phosphorylation of downstream substrates. This initiates a cascade of signaling events culminating in various cellular responses.
Caption: A diagram of the SYK signaling pathway.
Experimental Protocols
This section details a generalized in vitro biochemical assay protocol for determining the IC50 value of this compound against SYK. This protocol is based on a luminescence-based ADP detection method (e.g., ADP-Glo™).
Materials and Reagents
-
Recombinant human SYK enzyme
-
This compound
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[6]
-
ADP detection reagent (e.g., ADP-Glo™ Reagent)
-
Kinase detection reagent (e.g., Kinase Detection Reagent)
-
Dimethyl sulfoxide (DMSO)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Experimental Workflow
The following diagram illustrates the major steps in the in vitro SYK inhibition assay.
Caption: Workflow for the in vitro SYK inhibition assay.
Step-by-Step Procedure
1. Reagent Preparation
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations for IC50 determination. The final DMSO concentration in the assay should not exceed 1%.
-
SYK Enzyme Preparation: Thaw the recombinant SYK enzyme on ice. Dilute the enzyme to the desired working concentration in cold kinase buffer. The optimal enzyme concentration should be determined empirically through an enzyme titration experiment.
-
Substrate/ATP Mix: Prepare a 2x Substrate/ATP mix in kinase buffer. The final concentrations in the reaction should be at the Km value for ATP and an optimal concentration for the substrate.
2. Assay Plate Setup
-
To the wells of a white, opaque assay plate, add 1 µL of the serially diluted this compound or DMSO vehicle control.
3. Enzyme Addition and Incubation
-
Add 2 µL of the diluted SYK enzyme to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[7]
4. Kinase Reaction Initiation and Incubation
-
Initiate the kinase reaction by adding 2 µL of the 2x Substrate/ATP mix to each well, bringing the total reaction volume to 5 µL.[7]
-
Mix the plate gently.
-
Incubate the plate at room temperature for 60 minutes.[7]
5. Stopping the Reaction and ADP Detection
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.[7]
-
Incubate the plate at room temperature for 40 minutes.[7]
6. Signal Generation and Luminescence Measurement
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[7]
-
Incubate the plate at room temperature for 30-60 minutes.[7]
-
Measure the luminescence using a plate reader.
7. Data Analysis
-
Subtract the background luminescence (no enzyme control) from all experimental wells.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value of this compound.
Conclusion
This document provides a detailed protocol for an in vitro biochemical assay to characterize the inhibitory activity of this compound against SYK. The provided quantitative data, signaling pathway diagram, and experimental workflow are intended to support researchers in the fields of drug discovery and development. Adherence to this protocol will enable the generation of robust and reproducible data for the evaluation of SYK inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. revvity.com [revvity.com]
- 3. Discovery of this compound, a highly potent, selective and orally efficacious spleen tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. GSK 143 | Syk Kinase | Tocris Bioscience [tocris.com]
- 6. promega.com [promega.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Assays Using GSK143
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK143 is a potent and highly selective, orally active inhibitor of spleen tyrosine kinase (SYK).[1][2] SYK is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of various immunoreceptors in hematopoietic cells.[3][4] Its activation is a key step in initiating cellular responses such as proliferation, differentiation, degranulation, and phagocytosis.[5][6][7] Inhibition of SYK is a promising therapeutic strategy for a range of autoimmune diseases, inflammatory conditions, and certain hematological malignancies.[8] These application notes provide detailed protocols for utilizing this compound in various cell-based assays to investigate its inhibitory effects on SYK-mediated signaling pathways.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of SYK, preventing the phosphorylation of its downstream substrates.[1] This blockade of SYK activity effectively abrogates the signaling cascades initiated by immunoreceptors, such as the B-cell receptor (BCR) and Fc receptors, leading to the inhibition of cellular responses.[5][9]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Value | Reference(s) |
| SYK | Biochemical (pIC50) | 7.5 | [1][2][10] |
| Phosphorylated Erk | Cellular (pIC50) | 7.1 | [1][2][10] |
| ZAP-70 | Biochemical (pIC50) | 4.7 | [2][10] |
| LCK | Biochemical (pIC50) | 5.3 | [2][10] |
| LYN | Biochemical (pIC50) | 5.4 | [2][10] |
| JAK1 | Biochemical (pIC50) | 5.8 | [2][10] |
| JAK2 | Biochemical (pIC50) | 5.8 | [2][10] |
| JAK3 | Biochemical (pIC50) | 5.7 | [2][10] |
| Aurora B | Biochemical (pIC50) | 4.8 | [2][10] |
| hERG | Cellular (pIC50) | 4.7 | [2][10] |
Table 2: Cellular Activity of this compound
| Cell Type/Assay | Endpoint | IC50 (nM) | Reference(s) |
| Chronic Lymphocytic Leukemia (CLL) cells | Cell Viability | 323 | [2][10] |
| LAD2 Mast Cells | Degranulation | 56 | [11] |
| B-cell Activation | B-cell Proliferation | 22 | [11] |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Mast Cell Degranulation Assay
This assay measures the ability of this compound to inhibit the release of granular contents, such as tryptase or β-hexosaminidase, from activated mast cells.[12][13]
Materials:
-
Human mast cell line (e.g., LAD2) or bone marrow-derived mast cells (BMMCs)
-
This compound
-
Cell culture medium (e.g., RPMI-1640 with supplements)
-
Stimulating agent (e.g., anti-IgE antibody, calcium ionophore A23187)
-
Tryptase or β-hexosaminidase assay kit
-
96-well plates
-
Spectrophotometer or microplate reader
Procedure:
-
Cell Seeding: Seed mast cells into a 96-well plate at a density of 5 x 104 cells/well.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells and incubate for 1-2 hours at 37°C. Include a vehicle control (DMSO).
-
Stimulation: Add the stimulating agent (e.g., anti-IgE) to the wells to induce degranulation. Incubate for 30-60 minutes at 37°C.[14]
-
Sample Collection: Centrifuge the plate and carefully collect the supernatant.
-
Degranulation Measurement: Measure the amount of tryptase or β-hexosaminidase released into the supernatant according to the manufacturer's instructions of the chosen assay kit.[12]
-
Data Analysis: Calculate the percentage of inhibition of degranulation for each this compound concentration compared to the stimulated vehicle control. Determine the IC50 value.
Protocol 2: B-Cell Proliferation and Activation Assay
This protocol assesses the effect of this compound on the proliferation and activation of B-cells following B-cell receptor (BCR) stimulation.[15][16]
Materials:
-
Primary human B-cells or a B-cell line (e.g., Ramos, RL)
-
This compound
-
RPMI-1640 medium with 10% FBS
-
BCR stimulating agent (e.g., anti-IgM F(ab')2 fragments)
-
Cell proliferation reagent (e.g., MTT, CellTiter-Glo®)
-
Flow cytometer and activation marker antibodies (e.g., anti-CD69, anti-CD86)
-
96-well plates
Procedure:
-
Cell Seeding: Plate B-cells in a 96-well plate at 1 x 105 cells/well.
-
This compound Treatment: Add serial dilutions of this compound to the wells and pre-incubate for 1 hour at 37°C.
-
Stimulation: Add the BCR stimulating agent (e.g., anti-IgM) and incubate for 48-72 hours.
-
Proliferation Measurement: Add the cell proliferation reagent (e.g., MTT) and measure the absorbance or luminescence according to the manufacturer's protocol to determine cell viability and proliferation.[17]
-
Activation Marker Analysis (Optional): For flow cytometry, after 24 hours of stimulation, harvest the cells, stain with fluorescently labeled antibodies against activation markers, and analyze using a flow cytometer.
-
Data Analysis: Determine the IC50 value of this compound for the inhibition of B-cell proliferation. Analyze the percentage of activated cells in the presence of different this compound concentrations.
Protocol 3: Phagocytosis Assay
This assay evaluates the inhibitory effect of this compound on the phagocytic activity of macrophages.[18][19]
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
This compound
-
Culture medium (e.g., DMEM with 10% FBS)
-
Fluorescently labeled particles (e.g., FITC-labeled E. coli, fluorescent beads)
-
Trypan blue or other quenching solution
-
Flow cytometer or fluorescence microscope
-
96-well black, clear-bottom plates
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Phagocytosis Induction: Add fluorescently labeled particles to the wells and incubate for 1-2 hours at 37°C to allow for phagocytosis.[20]
-
Quenching: Remove the medium and add trypan blue solution to quench the fluorescence of non-internalized particles.
-
Analysis:
-
Flow Cytometry: Detach the cells and analyze the fluorescence intensity by flow cytometry.
-
Fluorescence Microscopy: Visualize and quantify the number of phagocytosed particles per cell.
-
-
Data Analysis: Calculate the percentage of phagocytosis inhibition at different this compound concentrations and determine the IC50 value.
Protocol 4: Chronic Lymphocytic Leukemia (CLL) Cell Viability Assay
This protocol is designed to assess the cytotoxic effects of this compound on primary CLL cells or CLL cell lines.[2][21]
Materials:
-
Primary CLL cells isolated from patient blood or a CLL cell line (e.g., MEC-1, JVM-3)
-
This compound
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well opaque plates
Procedure:
-
Cell Seeding: Plate CLL cells in a 96-well opaque plate at a density of 2 x 105 cells/well. For primary cells, co-culture with stromal cells may be necessary to support viability.[22]
-
This compound Treatment: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.[21]
-
Viability Measurement: Add the CellTiter-Glo® reagent to each well and measure the luminescence using a plate reader.[17]
-
Data Analysis: Normalize the luminescence readings to the vehicle control and calculate the percentage of cell viability. Determine the IC50 value for this compound in CLL cells.
References
- 1. Identification of the Syk kinase inhibitor R112 by a human mast cell screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 5. Inhibition of Spleen Tyrosine Kinase Prevents Mast Cell Activation and Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation and Function of Syk Tyrosine Kinase in Mast Cell Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. babraham.ac.uk [babraham.ac.uk]
- 8. Selective inhibition of spleen tyrosine kinase (SYK) with a novel orally bioavailable small molecule inhibitor, RO9021, impinges on various innate and adaptive immune responses: implications for SYK inhibitors in autoimmune disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Syk and pTyr’d: Signaling through the B cell antigen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. A novel inhaled Syk inhibitor blocks mast cell degranulation and early asthmatic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Inhibition of syk activity and degranulation of human mast cells by flavonoids. | Semantic Scholar [semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. SYK Inhibition Induces Apoptosis in Germinal Center-Like B Cells by Modulating the Antiapoptotic Protein Myeloid Cell Leukemia-1, Affecting B-Cell Activation and Antibody Production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Syk promotes phagocytosis by inducing reactive oxygen species generation and suppressing SOCS1 in macrophage-mediated inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Critical Role for Syk in Signal Transduction and Phagocytosis Mediated by Fcγ Receptors on Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Functional testing of relapsed chronic lymphocytic leukemia guides precision medicine and maps response and resistance mechanisms. An index case - PMC [pmc.ncbi.nlm.nih.gov]
- 22. viviabiotech.com [viviabiotech.com]
Application Notes and Protocols for GSK143 in Chronic Lymphocytic Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK143 is a potent and highly selective, orally active inhibitor of Spleen Tyrosine Kinase (SYK), a critical component of the B-cell receptor (BCR) signaling pathway.[1] In Chronic Lymphocytic Leukemia (CLL), the BCR pathway is often constitutively active, promoting cell proliferation and survival. By targeting SYK, this compound effectively abrogates these survival signals, leading to decreased cell viability and induction of apoptosis in CLL cells. These application notes provide detailed protocols for utilizing this compound in a CLL cell line model, specifically the MEC1 cell line, to assess its biological effects.
Mechanism of Action
This compound exerts its anti-leukemic effects by inhibiting the kinase activity of SYK. This prevents the phosphorylation of downstream targets, thereby disrupting the signal transduction cascade that is essential for the survival and proliferation of CLL cells. Key downstream effects include the inhibition of ERK phosphorylation and the abrogation of calcium flux following BCR stimulation.[1][2]
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound. Researchers should generate their own data for specific cell lines and experimental conditions.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Cell Viability) | 323 nM | CLL Cells | [2] |
| pIC50 (SYK) | 7.5 | Biochemical Assay | [1] |
| pIC50 (pERK) | 7.1 | Cellular Assay | [1] |
Experimental Protocols
Cell Culture
The MEC1 cell line, derived from a patient with B-CLL in prolymphocytoid transformation, is a suitable model for these studies.[3][4][5]
Materials:
-
MEC1 cell line (e.g., DSMZ ACC 497)
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Cell culture flasks (T-25 or T-75)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture MEC1 cells in IMDM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.[3] For initial recovery from cryopreservation, a higher FBS concentration of 20% may be beneficial.[3]
-
Maintain cell density between 0.5 x 10^6 and 2.0 x 10^6 cells/mL.[3]
-
Split the culture every 2-3 days by diluting the cell suspension to a seeding density of approximately 0.5 x 10^6 cells/mL.[3]
-
Routinely check for mycoplasma contamination.
Cell Viability Assay (MTS Assay)
This protocol is for assessing the effect of this compound on the viability of MEC1 cells in a 96-well format.
Materials:
-
MEC1 cells
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Seed MEC1 cells in a 96-well plate at a density of 40,000 to 80,000 cells per well in 100 µL of complete culture medium.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a range of concentrations (e.g., 10 nM to 10,000 nM) to determine the IC50.[2] Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Add the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This protocol uses flow cytometry to quantify the induction of apoptosis by this compound.
Materials:
-
MEC1 cells
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed MEC1 cells in a 6-well plate at a density that will allow for sufficient cell numbers for flow cytometry analysis after treatment.
-
Treat cells with various concentrations of this compound (e.g., 100 nM, 300 nM, 1 µM) and a vehicle control (DMSO) for 24 to 48 hours.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Data Presentation Template: Apoptosis Induction
| This compound Concentration | Treatment Time (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| Vehicle (DMSO) | 24 | User-generated data | User-generated data | User-generated data |
| 100 nM | 24 | User-generated data | User-generated data | User-generated data |
| 300 nM | 24 | User-generated data | User-generated data | User-generated data |
| 1 µM | 24 | User-generated data | User-generated data | User-generated data |
| Vehicle (DMSO) | 48 | User-generated data | User-generated data | User-generated data |
| 100 nM | 48 | User-generated data | User-generated data | User-generated data |
| 300 nM | 48 | User-generated data | User-generated data | User-generated data |
| 1 µM | 48 | User-generated data | User-generated data | User-generated data |
Western Blot Analysis of pSYK and pERK
This protocol is for detecting the inhibition of SYK and ERK phosphorylation in response to this compound treatment.
Materials:
-
MEC1 cells
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-pSYK (Tyr525/526)
-
Rabbit anti-Total SYK
-
Rabbit anti-pERK1/2 (Thr202/Tyr204)
-
Rabbit anti-Total ERK1/2
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
HRP-conjugated secondary antibody (anti-rabbit)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed MEC1 cells and allow them to grow to a sufficient density.
-
Pre-treat cells with various concentrations of this compound (e.g., 100 nM, 300 nM, 1 µM) or vehicle control (DMSO) for 1-2 hours.
-
To stimulate the BCR pathway, you can treat the cells with an anti-IgM antibody for a short period (e.g., 10-30 minutes) before lysis. This step may be optional as some CLL cell lines have constitutive BCR signaling.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Presentation Template: Inhibition of Protein Phosphorylation
| This compound Concentration | pSYK (Tyr525/526) / Total SYK Ratio | % Inhibition of pSYK | pERK1/2 (Thr202/Tyr204) / Total ERK1/2 Ratio | % Inhibition of pERK |
| Vehicle (DMSO) | User-generated data | 0% | User-generated data | 0% |
| 100 nM | User-generated data | User-generated data | User-generated data | User-generated data |
| 300 nM | User-generated data | User-generated data | User-generated data | User-generated data |
| 1 µM | User-generated data | User-generated data | User-generated data | User-generated data |
Calcium Flux Assay (Fluo-4 AM)
This protocol measures changes in intracellular calcium levels in response to BCR stimulation and its inhibition by this compound.
Materials:
-
MEC1 cells
-
This compound (dissolved in DMSO)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Anti-IgM antibody (for stimulation)
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Harvest MEC1 cells and resuspend them in HBSS.
-
Load the cells with Fluo-4 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) for 30-60 minutes at 37°C in the dark.
-
Wash the cells to remove excess dye and resuspend them in HBSS.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 15-30 minutes.
-
Measure the baseline fluorescence.
-
Add the anti-IgM antibody to stimulate BCR and immediately begin recording the fluorescence intensity over time (kinetic read).
-
After the signal returns to baseline, ionomycin can be added to determine the maximal fluorescence, and EGTA can be used to determine the minimal fluorescence.
-
Analyze the data by calculating the change in fluorescence intensity over time.
Visualizations
Caption: Experimental workflow for evaluating this compound in a CLL cell line.
Caption: Simplified BCR signaling pathway and the inhibitory action of this compound.
References
- 1. SD‐36 promotes growth inhibition and induces apoptosis via suppression of Mcl‐1 in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis inducers in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leibniz Institute DSMZ: Details [dsmz.de]
- 4. The MEC1 and MEC2 Lines Represent Two CLL Subclones in Different Stages of Progression towards Prolymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MEC1 and MEC2: two new cell lines derived from B-chronic lymphocytic leukaemia in prolymphocytoid transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Dose-Response Curve Determination of GSK143
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK143 is a potent and highly selective, orally active inhibitor of Spleen Tyrosine Kinase (SYK).[1][2][3][4] SYK is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells.[2][3] It is involved in coupling activated immunoreceptors to downstream signaling events that regulate diverse cellular responses, including proliferation, differentiation, and phagocytosis.[3] Inhibition of SYK is a promising therapeutic strategy for a range of diseases, including inflammatory conditions, autoimmune disorders, and certain types of cancer.[3][5] this compound has been shown to abrogate survival signals in chronic lymphocytic leukemia (CLL) cells and reduce inflammation.[1][6]
This document provides detailed protocols for determining the in vitro dose-response curve of this compound. The primary assays described herein are a cell-based viability assay to determine the half-maximal inhibitory concentration (IC50) and mechanistic assays to confirm the inhibition of downstream SYK signaling, specifically ERK phosphorylation and calcium mobilization.
Signaling Pathway
SYK is a key mediator in immunoreceptor signaling. Upon ligand binding to an immunoreceptor, associated Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) are phosphorylated. SYK is recruited to these phosphorylated ITAMs, leading to its activation and the initiation of a downstream signaling cascade. This cascade includes the activation of pathways that lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and the mobilization of intracellular calcium.[1] this compound acts by directly inhibiting the kinase activity of SYK, thereby blocking these downstream events.
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound from various sources.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| pIC50 (SYK) | 7.5 | Biochemical Assay | [1][2] |
| pIC50 (pERK) | 7.1 | Cellular Assay | [1][2] |
| IC50 | 323 nM | CLL cells | [1][3] |
Experimental Protocols
Cell Viability Assay for IC50 Determination (MTT Assay)
This protocol describes the determination of this compound's IC50 value in a selected cancer cell line (e.g., a B-cell lymphoma line) using an MTT assay.
Experimental Workflow:
Materials:
-
This compound
-
Selected cancer cell line (e.g., Ramos, SUDHL-4)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture cells to 70-80% confluency.
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
This compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete medium to obtain a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100, 1000, 10000 nM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Subtract the background absorbance (no-cell control).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blot for pERK Inhibition
This protocol confirms the inhibitory effect of this compound on the SYK downstream signaling pathway by measuring the levels of phosphorylated ERK (pERK).
Materials:
-
This compound
-
Appropriate cell line
-
Complete cell culture medium
-
PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-pERK1/2, anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pERK1/2 and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the pERK signal to the total ERK signal.
-
Calcium Flux Assay
This protocol measures the effect of this compound on intracellular calcium mobilization following immunoreceptor stimulation.
Materials:
-
This compound
-
Suspension cell line (e.g., B-cells)
-
Calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Stimulating agent (e.g., anti-IgM antibody)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Loading with Dye:
-
Resuspend cells in HBSS.
-
Load the cells with a calcium-sensitive dye (e.g., 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127) for 30-60 minutes at 37°C.
-
-
This compound Pre-treatment:
-
Wash the cells to remove excess dye and resuspend in HBSS.
-
Pre-incubate the cells with different concentrations of this compound for 15-30 minutes at room temperature.
-
-
Measurement of Calcium Flux:
-
Establish a baseline fluorescence reading using a flow cytometer or fluorescence plate reader.
-
Add the stimulating agent (e.g., anti-IgM) to the cells.
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Analyze the kinetic data to determine the peak fluorescence intensity or the area under the curve.
-
Compare the response in this compound-treated cells to the vehicle-treated control to determine the inhibitory effect.
-
Conclusion
The protocols outlined in this application note provide a comprehensive framework for determining the in vitro dose-response curve of this compound. By combining a cell viability assay with mechanistic assays that probe the downstream signaling effects of SYK inhibition, researchers can obtain a thorough understanding of the potency and mechanism of action of this compound. These methods are essential for the preclinical evaluation of this compound and other SYK inhibitors in drug development.
References
Application Note: Flow Cytometry Analysis of Immune Cell Modulation by GSK143, a Selective SYK Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
GSK143 is a potent, orally active, and highly selective inhibitor of spleen tyrosine kinase (SYK)[1][2][3][4]. SYK is a critical non-receptor tyrosine kinase that mediates signal transduction downstream of various immune receptors, including B-cell receptors (BCRs), Fc receptors, and integrins[5]. By doing so, SYK plays a crucial role in the activation, proliferation, differentiation, and survival of numerous immune cells such as B lymphocytes, macrophages, mast cells, and neutrophils[5]. Inhibition of SYK with this compound has been shown to abrogate survival signals in chronic lymphocytic leukemia (CLL) cells, reduce inflammation, and prevent the recruitment of immune cells in preclinical models[1][6].
Flow cytometry is an indispensable tool for dissecting the effects of small molecule inhibitors like this compound on the immune system at a single-cell level[7][8]. This high-throughput technique allows for multi-parametric analysis of heterogeneous cell populations, providing detailed insights into immunophenotype, activation status, signaling pathway modulation, and cytokine production[7]. This document provides detailed protocols for the in vitro treatment of human peripheral blood mononuclear cells (PBMCs) with this compound and subsequent analysis by flow cytometry.
Principle of SYK Inhibition
Upon receptor engagement in immune cells (e.g., antigen binding to the BCR), SYK is recruited to the receptor complex and activated through phosphorylation. Activated SYK then phosphorylates downstream adaptor proteins, initiating a signaling cascade that leads to the activation of transcription factors, calcium mobilization, and ultimately, cellular responses like proliferation and cytokine secretion[6]. This compound selectively binds to the ATP-binding pocket of SYK, preventing its kinase activity and thereby blocking these downstream signaling events. One of the key pathways inhibited by this compound is the phosphorylation of Erk (pErk)[1][3][9].
Signaling Pathway of SYK Inhibition by this compound
Caption: SYK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols are designed for the analysis of this compound's effect on human PBMCs. PBMCs are a valuable source for studying a mixed population of immune cells, including T cells, B cells, NK cells, and monocytes.
Protocol 1: B-Cell Activation Assay
This assay measures the effect of this compound on the activation of B lymphocytes following stimulation of the B-cell receptor.
Materials:
-
Human PBMCs isolated by density gradient centrifugation (e.g., Ficoll-Paque)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO, stored at -20°C)[3]
-
Anti-IgM F(ab')2 fragments (for B-cell stimulation)
-
FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)
-
Fluorochrome-conjugated antibodies: anti-CD19, anti-CD20, anti-CD69, anti-CD86
-
Viability Dye (e.g., Propidium Iodide or a fixable viability stain)
Procedure:
-
Cell Preparation: Resuspend freshly isolated PBMCs in complete RPMI-1640 at a concentration of 2 x 10^6 cells/mL.
-
Plating: Add 500 µL of cell suspension (1 x 10^6 cells) to each well of a 24-well plate.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Add the desired final concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) to the respective wells. Include a DMSO vehicle control. Pre-incubate for 1 hour at 37°C, 5% CO2.
-
Stimulation: Add anti-IgM F(ab')2 fragments to a final concentration of 10 µg/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Staining:
-
Harvest cells and wash twice with cold FACS buffer.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing the surface antibody cocktail (anti-CD19, anti-CD20, anti-CD69, anti-CD86).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash twice with cold FACS buffer.
-
Resuspend in 300 µL of FACS buffer containing a viability dye.
-
-
Acquisition: Acquire samples on a flow cytometer. Collect at least 50,000 events within the lymphocyte gate.
Protocol 2: Phospho-Flow Assay for SYK and Erk Inhibition
This assay directly measures the inhibition of SYK and downstream Erk phosphorylation in B cells.
Materials:
-
Human PBMCs
-
RPMI-1640 (serum-free)
-
This compound
-
Anti-IgM F(ab')2 fragments
-
Fixation Buffer (e.g., BD Cytofix™)
-
Permeabilization Buffer (e.g., BD Perm™ Buffer III, cold)
-
Fluorochrome-conjugated antibodies: anti-CD20, anti-pSYK (Y525/526), anti-pErk1/2 (T202/Y204)
Procedure:
-
Cell Preparation: Rest PBMCs in serum-free RPMI for 2 hours at 37°C.
-
This compound Treatment: Aliquot 1 x 10^6 cells per tube. Add this compound at various concentrations (e.g., 10 nM - 10 µM) or DMSO vehicle control. Incubate for 1 hour at 37°C.
-
Stimulation: Stimulate cells with anti-IgM F(ab')2 (10 µg/mL) for exactly 15 minutes at 37°C.
-
Fixation: Immediately stop the stimulation by adding an equal volume of Fixation Buffer. Incubate for 15 minutes at room temperature.
-
Permeabilization: Wash cells and resuspend in 1 mL of ice-cold Permeabilization Buffer. Incubate on ice for 30 minutes.
-
Staining: Wash out the permeabilization buffer twice with FACS buffer. Resuspend the pellet in 100 µL of FACS buffer containing the antibody cocktail (anti-CD20, anti-pSYK, anti-pErk1/2).
-
Incubation & Acquisition: Incubate for 60 minutes at room temperature in the dark. Wash and resuspend in FACS buffer for immediate acquisition on a flow cytometer.
General Experimental Workflowdot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. rndsystems.com [rndsystems.com]
- 4. GSK 143 | Syk Kinase | Tocris Bioscience [tocris.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Highly selective SYK inhibitor, this compound, abrogates survival signals in chronic lymphocytic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. Applications of Flow Cytometry in Drug Discovery and Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | TargetMol [targetmol.com]
Application Notes and Protocols for In Vivo Imaging with GSK143 in Animal Models
Disclaimer: As of the latest literature review, specific in vivo imaging studies using GSK143 have not been published. The following application notes and protocols are based on established methodologies for the in vivo imaging of other small molecule kinase inhibitors and are provided as a comprehensive guide for researchers and drug development professionals to design and conduct such studies with this compound.
Application Notes
Introduction to this compound
This compound is a highly potent and selective, orally active inhibitor of Spleen Tyrosine Kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, including B-cells, mast cells, macrophages, and neutrophils. By inhibiting SYK, this compound can modulate immune responses and has shown efficacy in animal models of inflammation, such as the rat Arthus model. Given its role in immune cell signaling, in vivo imaging of this compound or its pharmacodynamic effects could be a valuable tool in preclinical drug development to assess drug distribution, target engagement, and efficacy in models of autoimmune diseases, inflammation, and hematological malignancies.
Potential In Vivo Imaging Applications for this compound
-
Biodistribution Studies: Radiolabeled this compound could be used in Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) studies to determine its whole-body distribution, accumulation in target tissues (e.g., inflamed joints, tumors), and clearance profile.
-
Target Engagement Studies: A radiolabeled or fluorescently-tagged this compound analog could be used to visualize and quantify the engagement of the drug with its SYK target in vivo. This can help in determining the optimal dosing regimen to achieve sufficient target occupancy.
-
Pharmacodynamic (PD) Readouts: Imaging techniques can be employed to monitor the downstream effects of this compound treatment. For instance, imaging of inflammatory markers or immune cell infiltration could serve as a non-invasive biomarker of drug efficacy.
-
Efficacy Monitoring in Disease Models: In animal models of diseases where SYK is implicated, such as rheumatoid arthritis or B-cell lymphomas, imaging can be used to longitudinally monitor the therapeutic effects of this compound on disease progression.
Spleen Tyrosine Kinase (SYK) Signaling Pathway
The diagram below illustrates the central role of SYK in immune receptor signaling. Upon ligand binding to receptors like the B-cell receptor (BCR) or Fc receptors (FcR), the immunoreceptor tyrosine-based activation motifs (ITAMs) of the receptor complex are phosphorylated. SYK is recruited to these phosphorylated ITAMs via its tandem SH2 domains, leading to its activation and subsequent phosphorylation of downstream signaling molecules. This cascade ultimately results in cellular responses such as proliferation, survival, and the production of inflammatory mediators.
Experimental Protocols
The following are detailed, adaptable protocols for conducting in vivo imaging studies with a hypothetical this compound imaging agent.
Protocol 1: In Vivo PET Imaging of Radiolabeled this compound
This protocol outlines the steps for a biodistribution and target engagement study using a positron-emitting isotope-labeled this compound (e.g., [¹⁸F]this compound).
1. Materials and Reagents:
-
Radiolabeled this compound (e.g., [¹⁸F]this compound)
-
Animal model (e.g., mice or rats with induced inflammation or tumor xenografts)
-
Anesthetic (e.g., isoflurane)
-
Saline solution for injection
-
PET/CT scanner
-
Dose calibrator
-
Syringes and needles
2. Experimental Workflow:
3. Procedure:
-
Animal Preparation: Anesthetize the animal using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance). Place the animal on the scanner bed with temperature monitoring.
-
Radiotracer Administration: Draw a known activity of [¹⁸F]this compound (e.g., 3.7-7.4 MBq for mice) into a syringe and measure the exact activity using a dose calibrator. Administer the radiotracer via tail vein injection.
-
Uptake Period: Allow the radiotracer to distribute in the body for a predetermined period (e.g., 30-60 minutes). The optimal uptake time should be determined in preliminary studies.
-
PET/CT Imaging:
-
Perform a CT scan for anatomical reference and attenuation correction.
-
Acquire a dynamic or static PET scan over the region of interest or the whole body.
-
-
Image Reconstruction and Data Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM).
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the images corresponding to various organs and tissues.
-
Calculate the radiotracer uptake in each ROI, typically expressed as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).
-
4. Quantitative Data Summary (Hypothetical):
| Parameter | Value | Animal Model | Notes |
| Radiotracer | [¹⁸F]this compound | Mouse | Hypothetical |
| Injected Dose | 5.5 ± 1.2 MBq | Mouse | Tail vein injection |
| Uptake Time | 60 minutes | Mouse | |
| Anesthesia | 2% Isoflurane | Mouse | |
| PET Scan Duration | 15 minutes | Mouse | |
| Biodistribution (%ID/g) | |||
| Blood | 0.8 ± 0.2 | Mouse | |
| Liver | 12.5 ± 2.1 | Mouse | |
| Kidneys | 8.3 ± 1.5 | Mouse | |
| Spleen | 4.1 ± 0.9 | Mouse | |
| Muscle | 0.5 ± 0.1 | Mouse | |
| Tumor/Inflamed Tissue | 2.5 ± 0.6 | Mouse |
Protocol 2: In Vivo Fluorescence Imaging with a this compound-Fluorophore Conjugate
This protocol describes the use of a fluorescently labeled this compound to visualize its accumulation in a target tissue.
1. Materials and Reagents:
-
This compound-fluorophore conjugate (e.g., this compound-NIR750)
-
Animal model (e.g., mice with subcutaneous tumors)
-
Anesthetic (e.g., isoflurane)
-
In vivo fluorescence imaging system
-
Saline or appropriate vehicle for injection
2. Procedure:
-
Animal Preparation: Anesthetize the animal and acquire a baseline fluorescence image to determine background levels.
-
Probe Administration: Inject the this compound-fluorophore conjugate intravenously or intraperitoneally at a predetermined dose (e.g., 1-10 nmol per mouse).
-
Time-Course Imaging: Acquire fluorescence images at multiple time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the probe's distribution and accumulation.
-
Ex Vivo Imaging (Optional): At the final time point, euthanize the animal and harvest organs of interest for ex vivo imaging to confirm the in vivo findings and obtain more sensitive measurements.
-
Data Analysis:
-
Draw ROIs over the target tissue (e.g., tumor) and a background region.
-
Quantify the fluorescence intensity (e.g., radiant efficiency) in the ROIs over time.
-
Calculate the target-to-background ratio.
-
3. Quantitative Data Summary (Hypothetical):
| Parameter | Value | Animal Model | Notes |
| Imaging Probe | This compound-NIR750 | Mouse | Hypothetical |
| Injected Dose | 5 nmol | Mouse | Intravenous |
| Imaging Time Points | 1, 4, 8, 24, 48 h | Mouse | |
| Tumor-to-Background Ratio | |||
| 1 h | 1.5 ± 0.3 | Mouse | |
| 4 h | 2.8 ± 0.6 | Mouse | |
| 8 h | 4.2 ± 0.8 | Mouse | |
| 24 h | 3.5 ± 0.7 | Mouse | |
| 48 h | 2.1 ± 0.4 | Mouse |
These protocols provide a solid foundation for researchers to develop and implement in vivo imaging studies with this compound. It is crucial to perform initial optimization experiments to determine the ideal imaging parameters, such as the optimal dose of the imaging agent and the best time points for image acquisition, for each specific animal model and research question.
Troubleshooting & Optimization
GSK143 Technical Support Center: Troubleshooting Solubility and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals working with GSK143. Find answers to common questions about solubility, best practices for solvent selection, and step-by-step protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: this compound is a potent and highly selective, orally active inhibitor of spleen tyrosine kinase (SYK).[1][2][3] Its solubility is a critical factor for ensuring accurate and reproducible results in a variety of experimental settings, from in vitro kinase assays to in vivo animal studies. Poor solubility can lead to inaccurate dosing, precipitation of the compound, and unreliable biological data.
Q2: What are the recommended solvents for this compound?
A2: this compound is available as the free base and as a dihydrochloride salt. The dihydrochloride salt form generally has better aqueous solubility.[1] For in vitro studies, DMSO and water are the most commonly recommended solvents. For in vivo applications, specific formulations using co-solvents are necessary to achieve the desired concentration and stability.
Q3: My this compound is precipitating when I dilute my DMSO stock into an aqueous buffer. What should I do?
A3: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is much lower. To avoid this, it is recommended to make serial dilutions in DMSO first before adding the final dilution to your aqueous buffer. Additionally, ensuring the final DMSO concentration in your assay is low (typically below 0.5%) can help maintain solubility.
Q4: Can pH affect the solubility of this compound?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cloudy or precipitated solution in aqueous buffer | The compound's solubility limit in the aqueous buffer has been exceeded. | - Decrease the final concentration of this compound. - Increase the percentage of the organic co-solvent (e.g., DMSO) if the experimental system allows, but keep it minimal (ideally <0.5%). - Use a solubility enhancer such as Tween® 80 or Pluronic® F-68 at a low concentration. |
| Difficulty dissolving this compound powder | Insufficient mixing or the compound is nearing its solubility limit in the chosen solvent. | - Use sonication in a water bath for 5-10 minutes to aid dissolution.[4] - Gentle warming (e.g., to 37°C) may also help, but ensure the compound's stability at that temperature. |
| Inconsistent results between experiments | Potential precipitation of this compound in the stock solution or during dilutions. | - Always visually inspect your solutions for any signs of precipitation before use. - Prepare fresh dilutions from a concentrated stock solution for each experiment. - Minimize freeze-thaw cycles of the stock solution by preparing single-use aliquots. |
Quantitative Solubility Data
| Compound Form | Solvent | Maximum Concentration | Molar Concentration | Notes |
| This compound dihydrochloride | Water | 100 mg/mL | 240.78 mM | May require sonication to fully dissolve.[4][5] |
| This compound dihydrochloride | DMSO | ≥ 50 mg/mL | 120.39 mM | Saturation point is not fully known.[5] |
| This compound | DMSO | 10 mM | - | - |
| This compound (for in vivo) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL | 6.02 mM | Clear solution.[4][5] |
| This compound (for in vivo) | 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | 6.02 mM | Clear solution.[4][5] |
| This compound (for in vivo) | 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL | 6.02 mM | Clear solution.[4][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution of this compound dihydrochloride (MW: 415.32 g/mol ), you would need 4.15 mg.
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve the Compound: Vortex the solution until the compound is fully dissolved. If necessary, sonicate the vial in a water bath for 5-10 minutes.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of this compound for In Vivo Oral Administration
This protocol is for preparing a clear solution of this compound for oral gavage in animal models.
-
Initial Dissolution: Dissolve the required amount of this compound in DMSO to a concentration of 25 mg/mL.
-
Add Co-solvents: In a stepwise manner, add the following solvents, ensuring the solution is clear after each addition:
-
Add 40% of the final volume as PEG300 and mix thoroughly.
-
Add 5% of the final volume as Tween-80 and mix thoroughly.
-
Add 45% of the final volume as saline and mix thoroughly.
-
-
Final Concentration: This will result in a clear solution with a final this compound concentration of ≥ 2.5 mg/mL.
-
Administration: The solution should be administered to the animals shortly after preparation.
Signaling Pathway and Experimental Workflow
This compound is a selective inhibitor of spleen tyrosine kinase (SYK). SYK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell survival and proliferation. Upon antigen binding to the BCR, SYK is activated and initiates a downstream signaling cascade that includes the activation of pathways like the MAPK/ERK pathway.[1][2] this compound exerts its effect by blocking the activity of SYK, thereby inhibiting these downstream signals.
Caption: SYK Signaling Pathway Inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Discovery of this compound, a highly potent, selective and orally efficacious spleen tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Optimizing GSK143 Concentration for Cell Culture: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for effectively using GSK1443 in cell culture experiments. GSK143 is a potent and highly selective inhibitor of Spleen Tyrosine Kinase (SYK), a key signaling protein in immune cells. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally active and highly selective spleen tyrosine kinase (SYK) inhibitor with a pIC50 of 7.5.[1] It also inhibits the phosphorylation of Erk (pErk) with a pIC50 of 7.1.[1] this compound functions by binding to the ATP-binding site of SYK, preventing its phosphorylation and subsequent activation. This disruption of the SYK signaling cascade abrogates early signaling events, including SYK phosphorylation and calcium flux.[1]
Q2: How should I prepare and store this compound stock solutions?
This compound is soluble in both water and DMSO up to 100 mM.[2] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO (e.g., 10 mM). This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing your working concentration, dilute the DMSO stock in your cell culture medium immediately before use. Ensure the final DMSO concentration in your culture medium is non-toxic to your cells, typically below 0.5% and ideally at or below 0.1%.
Q3: How stable is this compound in cell culture medium?
While specific stability data for this compound in various cell culture media is limited, it is best practice to prepare fresh this compound-containing media for each experiment, particularly for studies lasting longer than 24 hours. The stability of small molecules in culture media can be influenced by factors such as pH, temperature, and the presence of serum proteins. For long-term experiments, consider replenishing the media with fresh inhibitor at regular intervals.
Q4: What are the potential off-target effects of this compound?
While this compound is a highly selective SYK inhibitor, like most kinase inhibitors, it can exhibit off-target effects at higher concentrations.[1] It has been shown to have some activity against other kinases such as ZAP-70, LCK, LYN, JAK1/2/3, and Aurora B, but with significantly lower potency compared to its inhibition of SYK.[1] To minimize off-target effects, it is crucial to perform a dose-response experiment to determine the lowest effective concentration for your specific cell line and experimental endpoint.[3]
Q5: What are appropriate positive and negative controls for this compound experiments?
-
Positive Controls:
-
A known activator of the SYK pathway in your cell type (e.g., anti-IgM for B-cells, or a relevant antigen for immune cells) to confirm that the pathway is active.
-
Another well-characterized SYK inhibitor can be used to compare and validate the observed effects.
-
-
Negative Controls:
-
A vehicle control (e.g., DMSO at the same final concentration as the this compound-treated samples) is essential to control for any effects of the solvent.
-
If available, a structurally similar but inactive analog of this compound can be a robust negative control.
-
For target validation, using siRNA or shRNA to knock down SYK expression can help confirm that the observed phenotype is indeed due to SYK inhibition.[3]
-
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no observable effect of this compound | Compound Precipitation: this compound may precipitate in the culture medium at high concentrations. | Visually inspect the culture medium for any precipitate. Ensure the final concentration does not exceed its solubility limit in your specific medium. Pre-warming the medium before adding the this compound stock solution may help. |
| Sub-optimal Concentration: The concentration of this compound may be too low to elicit a response in your specific cell line. | Perform a dose-response experiment to determine the optimal concentration. Start with a broad range (e.g., 10 nM to 10 µM) and narrow it down based on the initial results.[4] | |
| Cell Line Insensitivity: Your cell line may not rely on the SYK signaling pathway for the process you are investigating. | Confirm SYK expression and activation in your cell line using Western blot or other methods. | |
| High Cytotoxicity Observed | High this compound Concentration: The concentration of this compound may be too high for your cell line, leading to off-target effects and toxicity. | Lower the concentration range in your experiments. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the toxic concentration range.[5] |
| Solvent Toxicity: The final concentration of DMSO in the culture medium may be too high. | Ensure the final DMSO concentration is at a non-toxic level (ideally ≤0.1%). | |
| Unexpected Phenotype | Off-Target Effects: The observed phenotype may be due to the inhibition of other kinases. | Use the lowest effective concentration of this compound. Validate your findings using a secondary method, such as SYK knockdown with siRNA/shRNA, to confirm target specificity.[3] |
| Activation of Compensatory Pathways: Inhibition of the SYK pathway may lead to the activation of other signaling pathways. | Investigate other relevant signaling pathways that might be activated in response to SYK inhibition. |
Data Presentation
Recommended Starting Concentrations for this compound
| Cell Type | Application | Concentration Range | Incubation Time | Reference |
| Chronic Lymphocytic Leukemia (CLL) cells | Inhibition of cell viability | 10 nM - 10,000 nM (IC50 = 323 nM) | 72 hours | [1] |
| Bone Marrow-Derived Macrophages | Reduction of cytokine expression | 0.1 µM - 10 µM | 30 minutes | [1] |
| General Recommendation for New Cell Lines | Initial dose-response experiment | 10 nM - 10 µM | Varies depending on the assay | [4] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT)
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line of interest.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in your complete culture medium. A typical starting range is 0.1, 0.5, 1, 5, 10, 25, and 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Cell Treatment: Remove the old medium and add 100 µL of the 2X this compound dilutions to the respective wells. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: Western Blot Analysis of SYK Phosphorylation
This protocol allows for the direct assessment of this compound's inhibitory effect on SYK activation.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound (and a vehicle control) for the appropriate time. If applicable, stimulate the cells with a known activator of the SYK pathway.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-SYK (e.g., Tyr525/526) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane for total SYK and a loading control (e.g., GAPDH or β-actin) for normalization.
-
Protocol 3: Calcium Flux Assay
This protocol measures changes in intracellular calcium levels, a downstream event of SYK activation.
-
Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., HBSS with 20 mM HEPES) at a concentration of 1 x 10^6 cells/mL.
-
Dye Loading:
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Indo-1 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
This compound Treatment: Pre-incubate the dye-loaded cells with various concentrations of this compound or a vehicle control for a predetermined time (e.g., 15-30 minutes).
-
Measurement of Calcium Flux:
-
Use a fluorescence microplate reader or a flow cytometer to establish a baseline fluorescence reading.
-
Add a stimulant of the SYK pathway to induce calcium flux.
-
Record the fluorescence intensity over time to measure the change in intracellular calcium concentration.
-
-
Data Analysis: Analyze the kinetic data to determine the effect of this compound on the magnitude and duration of the calcium flux.
Visualizations
Caption: Simplified SYK signaling pathway and the inhibitory action of this compound.
Caption: Recommended experimental workflow for optimizing this compound concentration.
References
GSK143 stability in DMSO and culture media
Welcome to the technical support center for GSK143. This guide provides troubleshooting information and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is soluble in DMSO up to 100 mM.[1][2] For optimal stability, prepare a concentrated stock solution in anhydrous, high-quality DMSO. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q2: How long can I store this compound stock solutions in DMSO?
A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is advised.[3] Always seal the vials tightly and protect them from moisture and light.[3]
Q3: My this compound powder vial appears to have very little or no powder. Is this normal?
A3: Yes, this is common for lyophilized compounds, especially in small quantities. The compound may form a thin, almost invisible film on the vial's surface. To ensure you recover all the product, briefly centrifuge the vial to collect the powder at the bottom before adding the solvent.
Q4: What should I do if this compound precipitates out of solution when I add it to my aqueous culture medium?
A4: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue with hydrophobic compounds. To mitigate this, ensure the final DMSO concentration in your cell culture medium is kept as low as possible (typically below 0.5%) to avoid solvent-induced toxicity, while still maintaining the solubility of this compound. It is also recommended to prepare fresh dilutions in your culture medium immediately before use. Gentle warming and vortexing can aid in dissolution.
Q5: I am observing inconsistent or lower-than-expected activity of this compound in my cell-based assays. Could this be a stability issue?
A5: Yes, inconsistent or reduced activity can be an indicator of this compound degradation in the cell culture medium. Several factors can contribute to this, including:
-
Hydrolysis: The chemical structure of this compound may be susceptible to hydrolysis, especially with pH shifts that can occur in the media during long incubation times.
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the plastic surfaces of culture plates, flasks, and pipette tips, reducing the effective concentration of the inhibitor available to the cells.
-
Presence of Serum: Components in fetal bovine serum (FBS) or other sera can potentially interact with and degrade small molecules.
-
Light Sensitivity: Although not explicitly documented for this compound, many small molecules are sensitive to light. Prolonged exposure to light during incubation or storage of media could lead to degradation.
For long-term experiments (exceeding 24 hours), it is advisable to replenish the media with freshly prepared this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of inhibitory effect over time. | Degradation of this compound in the cell culture medium. | Perform a time-course experiment to assess the stability of this compound in your specific medium using LC-MS/MS. Consider replenishing the medium with fresh inhibitor at regular intervals for long-term experiments. |
| Adsorption of the compound to plasticware. | Use low-adsorption plasticware for preparing and storing solutions. Pre-incubating pipette tips and plates with media containing serum may help reduce non-specific binding. | |
| Precipitation of the compound in the cell culture medium. | Ensure the final concentration of this compound is within its solubility limit in your specific cell culture medium. Keep the final DMSO concentration below a level that is non-toxic to your cells (typically <0.5%). | |
| Observed cellular toxicity. | Off-target effects of this compound. | Perform a dose-response experiment to determine the optimal non-toxic working concentration of this compound for your cell line. |
| DMSO toxicity. | Include a vehicle control (DMSO alone) in all experiments to account for any effects of the solvent. Ensure the final DMSO concentration is consistent across all conditions and as low as possible. |
Stability Data Summary
Table 1: Recommended Storage of this compound
| Form | Solvent | Storage Temperature | Duration |
| Solid Powder | - | -20°C | Long-term |
| Stock Solution | DMSO | -20°C | Up to 1 month[3] |
| -80°C | Up to 6 months[3] |
Table 2: Factors Influencing this compound Stability in Solution
| Factor | Potential Effect | Recommendation |
| pH | Potential for hydrolysis in acidic or alkaline conditions. | Maintain a stable, neutral pH in culture media. Buffer the media appropriately. |
| Temperature | Higher temperatures can accelerate degradation. | Store stock solutions at recommended low temperatures. Avoid repeated freeze-thaw cycles. |
| Light | Potential for photodegradation. | Protect stock solutions and media containing this compound from light by using amber vials or covering with foil. |
| Serum Components | Enzymes or other components in serum may degrade the compound. | Assess stability in the presence and absence of serum if issues are suspected. |
| Plastic Adsorption | Reduction of effective concentration. | Use low-binding plasticware. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a lyophilized powder. To prepare a stock solution (e.g., 10 mM), reconstitute the powder in an appropriate volume of high-quality, anhydrous DMSO.
-
Dissolution: Gently warm the solution and vortex or sonicate to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected vials to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use or -80°C for long-term storage.[3]
Protocol 2: Assessing the Stability of this compound in Cell Culture Media
To determine the stability of this compound under your specific experimental conditions, a time-course analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most accurate method.
-
Preparation of this compound-containing media:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the desired concentration of this compound into your cell culture medium (e.g., DMEM with 10% FBS) to a final concentration relevant to your experiments (e.g., 1 µM).
-
Ensure the final DMSO concentration is consistent and non-toxic to your cells (e.g., 0.1%).
-
-
Incubation:
-
Aliquot the this compound-containing medium into sterile tubes.
-
Incubate the samples at 37°C in a CO2 incubator for different time points (e.g., 0, 8, 24, 48, 72 hours).
-
Include a "no-cell" control to assess chemical stability.
-
-
Sample Collection and Preparation:
-
At each time point, collect an aliquot of the medium.
-
Perform a protein precipitation step by adding a cold organic solvent (e.g., 3 volumes of acetonitrile) to the media sample.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new tube for analysis.
-
Analyze the concentration of this compound in each sample using a validated LC-MS/MS method.
-
Plot the concentration of this compound as a function of time to determine its stability profile.
-
Visualizations
References
How to minimize GSK143 toxicity in primary cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize GSK143 toxicity in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is an orally active and highly selective small molecule inhibitor of Spleen Tyrosine Kinase (SYK).[1][2] SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, including B cells, mast cells, and macrophages.[3][4][5] By inhibiting SYK, this compound can modulate immune responses and is therefore of interest for studying and potentially treating inflammatory and autoimmune diseases.
Q2: What are the known off-target effects of this compound?
A2: While this compound is highly selective for SYK, it has been shown to inhibit other kinases at higher concentrations. Understanding these off-target effects is crucial for interpreting experimental results and minimizing toxicity. The known off-target profile of this compound is summarized in the table below.
| Target | pIC50 |
| SYK | 7.5 |
| pErk | 7.1 |
| JAK1 | 5.8 |
| JAK2 | 5.8 |
| JAK3 | 5.7 |
| LYN | 5.4 |
| LCK | 5.3 |
| Aurora B | 4.8 |
| ZAP-70 | 4.7 |
| hERG | 4.7 |
Data compiled from publicly available sources.[1][2]
Q3: What are the common signs of this compound-induced toxicity in primary cells?
A3: Toxicity can manifest in several ways, depending on the primary cell type and the concentration of this compound used. Common signs include:
-
Reduced Cell Viability: A significant decrease in the number of live cells, which can be quantified using assays like MTT or Trypan Blue exclusion.
-
Apoptosis Induction: An increase in programmed cell death, identifiable by markers like cleaved caspase-3 or Annexin V staining.
-
Morphological Changes: Alterations in cell shape, such as rounding, shrinking, or detachment from the culture surface.
-
Altered Cytokine Profiles: Unintended changes in the secretion of cytokines and chemokines. This compound has been shown to reduce cytokine expression in bone marrow-derived macrophages in a concentration-dependent manner.
-
Functional Impairment: Reduced phagocytic capacity in macrophages or altered activation and proliferation profiles in lymphocytes.
Q4: What is a recommended starting concentration for this compound in primary cell experiments?
A4: The optimal concentration of this compound is highly dependent on the primary cell type and the experimental goals. Based on available data for other SYK inhibitors and the known activity of this compound, a good starting point for dose-response experiments in primary immune cells, such as macrophages or peripheral blood mononuclear cells (PBMCs), is in the range of 0.1 µM to 10 µM. For instance, other SYK inhibitors have been used effectively in primary microglia at concentrations of 1 µM and 10 µM.[3] It is crucial to perform a dose-response curve to determine the lowest effective concentration that achieves the desired on-target effect with minimal toxicity.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound in primary cells.
Problem 1: High levels of cell death observed even at low concentrations of this compound.
| Possible Cause | Recommended Action |
| High sensitivity of the primary cell type. | Perform a comprehensive dose-response experiment starting from a very low concentration range (e.g., 10 nM to 1 µM). Include multiple time points (e.g., 24, 48, 72 hours) to determine the IC50 for toxicity. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below 0.1%. Prepare a vehicle control with the same solvent concentration to differentiate between compound and solvent effects. |
| Off-target effects on essential kinases. | Review the off-target profile of this compound. If a known off-target is critical for the survival of your primary cell type, consider using a structurally different SYK inhibitor with an alternative off-target profile for comparison. |
| Compound purity and stability. | Ensure you are using a high-purity batch of this compound. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
Problem 2: Inconsistent or unexpected experimental results.
| Possible Cause | Recommended Action |
| Variability in primary cell donors. | If possible, use primary cells from multiple donors to ensure the observed effects are not donor-specific. |
| Off-target effects masking or altering the on-target phenotype. | Use a lower, more specific concentration of this compound. Validate key findings using an alternative method to inhibit SYK, such as siRNA or a structurally unrelated inhibitor. |
| Incorrect assessment of on-target SYK inhibition. | Confirm that this compound is inhibiting SYK at the concentrations used by performing a Western blot for phosphorylated SYK (pSYK) or a downstream target. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a method to determine the cytotoxic effects of this compound on primary cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a density appropriate for your cell type and allow them to adhere/stabilize overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-SYK (pSYK)
This protocol allows for the confirmation of this compound's on-target activity by assessing the phosphorylation status of SYK.
Materials:
-
Primary cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-pSYK, anti-total SYK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat primary cells with various concentrations of this compound for a predetermined time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate.
-
Analysis: Densitometry can be used to quantify the levels of pSYK relative to total SYK and the loading control.
Visualizations
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Syk inhibitors protect against microglia-mediated neuronal loss in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Interpreting Unexpected Results with GSK143 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments involving the SYK inhibitor, GSK143.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly selective inhibitor of Spleen Tyrosine Kinase (SYK). It functions by competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation of SYK and inhibiting its downstream signaling. SYK is a crucial mediator of signal transduction downstream of various receptors, including B-cell receptors (BCRs) and Fc receptors.
Q2: Beyond SYK, are there other known targets of this compound?
While this compound is highly selective for SYK, it has been shown to inhibit other kinases, particularly at higher concentrations. Notably, it can inhibit the phosphorylation of Extracellular signal-Regulated Kinase (pERK). Off-target effects on other kinases such as ZAP-70, LCK, LYN, JAKs, and Aurora B have also been reported, though with significantly lower potency. These off-target activities are a potential source of unexpected experimental outcomes.
Q3: What are some common sources of variability in cell-based assays with this compound?
Several factors can contribute to variability in cell-based assays:
-
Cell Health and Passage Number: Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.
-
Compound Solubility and Stability: this compound is generally soluble in DMSO. Ensure complete dissolution and avoid repeated freeze-thaw cycles of stock solutions.
-
Assay Density: The optimal cell seeding density can vary between cell lines and should be determined empirically for each experiment.
-
Incubation Time: The duration of this compound treatment should be optimized for the specific cell line and endpoint being measured.
Troubleshooting Guides
Unexpected Result 1: Increased Cell Proliferation or Survival at Certain this compound Concentrations
Possible Cause 1: Paradoxical Activation of Signaling Pathways
Some kinase inhibitors have been observed to cause a "paradoxical activation" of the very signaling pathways they are intended to inhibit. While not definitively documented for this compound, it is a known phenomenon for other kinase inhibitors, particularly in the MAPK/ERK pathway. This can occur through various mechanisms, including feedback loops or differential effects on protein dimerization.
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a detailed dose-response curve with a wide range of this compound concentrations. A biphasic response (inhibition at high concentrations, activation at low concentrations) can be indicative of paradoxical activation.
-
Western Blot Analysis of Key Signaling Proteins: Analyze the phosphorylation status of SYK, ERK, and other relevant downstream effectors at various time points and this compound concentrations. An unexpected increase in pERK at specific concentrations would support the paradoxical activation hypothesis.
-
Use of a MEK Inhibitor Control: In parallel experiments, treat cells with a known MEK inhibitor to confirm that the proliferative phenotype is indeed ERK-dependent.
Possible Cause 2: Off-Target Effects
At certain concentrations, this compound might inhibit a kinase that negatively regulates a pro-proliferative pathway, leading to a net increase in cell growth.
Troubleshooting Steps:
-
Consult Kinase Profiling Data: Review published kinase profiling data for this compound to identify potential off-target kinases that could be involved in cell proliferation.
-
siRNA Knockdown: Use siRNA to knock down the expression of potential off-target kinases and observe if the proliferative effect of this compound is abrogated.
Unexpected Result 2: High Levels of Cell Death Unrelated to SYK Inhibition
Possible Cause 1: Off-Target Cytotoxicity
This compound may induce apoptosis or necrosis through off-target effects on kinases essential for cell survival in your specific cell model.
Troubleshooting Steps:
-
Apoptosis vs. Necrosis Assay: Utilize assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to distinguish between apoptotic and necrotic cell death.
-
Caspase Activation Assays: Measure the activity of key executioner caspases (e.g., Caspase-3, -7) to confirm the induction of apoptosis.
-
Use of a Structurally Unrelated SYK Inhibitor: Compare the effects of this compound with another SYK inhibitor that has a different chemical scaffold. If both induce similar levels of cell death, the effect is more likely on-target. If the effects differ, off-target cytotoxicity of this compound is a strong possibility.
Possible Cause 2: Non-Specific Compound Toxicity
At high concentrations, any compound can induce non-specific toxicity.
Troubleshooting Steps:
-
Titrate Compound Concentration: Determine the lowest effective concentration of this compound that inhibits SYK phosphorylation without causing widespread cell death.
-
Vehicle Control: Ensure that the concentration of the vehicle (e.g., DMSO) used is not contributing to cytotoxicity.
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | pIC50 |
| SYK | 7.5 |
| pERK | 7.1 |
| LYN | 5.4 |
| LCK | 5.3 |
| JAK1 | 5.8 |
| JAK2 | 5.8 |
| JAK3 | 5.7 |
| ZAP-70 | 4.7 |
| Aurora B | 4.8 |
| hERG | 4.7 |
Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Table 2: Example Dose-Response Data for this compound in a Cell Viability Assay
| This compound Concentration (nM) | Percent Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 105 ± 6.1 |
| 10 | 98 ± 4.8 |
| 100 | 75 ± 3.9 |
| 300 | 52 ± 4.1 |
| 1000 | 25 ± 3.2 |
| 10000 | 5 ± 1.5 |
Experimental Protocols
Protocol 1: Western Blot for Phospho-SYK and Phospho-ERK
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat with various concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-SYK, total SYK, phospho-ERK, and total ERK overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize bands using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: The following day, treat cells with a serial dilution of this compound or vehicle control.
-
MTT Addition: After the desired incubation period (e.g., 48-72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash cells with cold PBS and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Mandatory Visualization
Technical Support Center: Troubleshooting GSK143 Inhibition of SYK Phosphorylation
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with the SYK inhibitor, GSK143, specifically when it fails to inhibit Spleen Tyrosine Kinase (SYK) phosphorylation in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an orally active and highly selective small molecule inhibitor of Spleen Tyrosine Kinase (SYK).[1][2] It functions by competing with ATP for the binding site on the SYK enzyme, thereby preventing the autophosphorylation of SYK and the subsequent phosphorylation of its downstream targets. This inhibition abrogates early signaling events such as calcium flux and the activation of pathways like the MAPK/ERK pathway.[1][3]
Q2: What is the reported potency of this compound?
A2: this compound is a potent SYK inhibitor with a pIC50 of 7.5.[1][2] In cellular assays, it has been shown to have an IC50 of 323 nM in Chronic Lymphocytic Leukemia (CLL) cells.[1]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO and water up to 100 mM. For long-term storage, it is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to six months, protected from moisture and light.[4] The dihydrochloride salt form of this compound generally offers enhanced water solubility and stability.[1] To avoid repeated freeze-thaw cycles, it is advisable to prepare small aliquots of the stock solution.
Q4: Is this compound selective for SYK?
A4: this compound is highly selective for SYK. It has been shown to be over 600-fold more selective for SYK than for ZAP-70, another member of the SYK family of kinases.[5] However, like many kinase inhibitors, it can exhibit off-target effects at higher concentrations.
Troubleshooting Guide: this compound Not Inhibiting SYK Phosphorylation
This guide addresses common issues that may lead to the failure of this compound to inhibit SYK phosphorylation in your experiments.
Problem 1: No or Weak Inhibition of SYK Phosphorylation
Possible Cause 1.1: Inactive or Degraded this compound
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound from a new vial.
-
Proper Storage: Ensure that the stock solution has been stored correctly at -20°C or -80°C in small, single-use aliquots to prevent degradation from multiple freeze-thaw cycles.[4]
-
Confirm Supplier Quality: If the issue persists, consider obtaining the compound from a different reputable supplier.
-
Possible Cause 1.2: Suboptimal Experimental Conditions
-
Troubleshooting Steps:
-
Optimize this compound Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. A typical starting point is 1 µM.[1]
-
Optimize Incubation Time: Ensure a sufficient pre-incubation time with this compound before stimulating the cells. A pre-incubation of at least 30 minutes is often effective.[1]
-
Impact of Serum: Serum proteins can bind to small molecule inhibitors, reducing their effective concentration.[6] Consider reducing the serum concentration or performing the experiment in serum-free media for a short duration, if your cells can tolerate it.
-
Possible Cause 1.3: Low SYK Expression or Activity in the Cellular Model
-
Troubleshooting Steps:
-
Confirm SYK Expression: Verify the expression level of SYK in your cell line by Western blot. Not all cell lines express SYK at high levels.
-
Induce SYK Phosphorylation: Ensure that your experimental conditions effectively induce SYK phosphorylation. This may involve stimulating the cells with an appropriate agonist (e.g., anti-IgM for B-cells).
-
Include a Positive Control Cell Line: Use a cell line known to have high SYK expression and inducible phosphorylation as a positive control.
-
Problem 2: Inconsistent or Variable Inhibition of SYK Phosphorylation
Possible Cause 2.1: Cell Culture Variability
-
Troubleshooting Steps:
-
Consistent Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Standardize Cell Density: Ensure that cells are seeded at a consistent density for all experiments, as this can affect signaling pathways.
-
Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, which can alter cellular responses.
-
Possible Cause 2.2: Issues with Western Blotting Technique
-
Troubleshooting Steps:
-
Use Phosphatase Inhibitors: Always include phosphatase inhibitors in your lysis buffer to prevent the dephosphorylation of SYK after cell lysis.
-
Antibody Validation: Ensure that your primary antibodies for both phosphorylated SYK (p-SYK) and total SYK are specific and used at the recommended dilutions.
-
Proper Loading Controls: Use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.
-
Problem 3: Apparent Resistance to this compound Inhibition
Possible Cause 3.1: Activation of Alternative Signaling Pathways
-
Troubleshooting Steps:
-
Investigate Downstream Pathways: If SYK phosphorylation is inhibited but downstream effects are not observed, consider that alternative signaling pathways may be compensating. The RAS-MAPK-ERK pathway has been identified as a potential mechanism of resistance to SYK inhibitors.
-
Use Combination Therapy: In cases of suspected resistance, consider co-treating with an inhibitor of the compensatory pathway (e.g., a MEK inhibitor) to restore sensitivity to this compound.
-
Data Summary
Table 1: Potency and Selectivity of this compound
| Target | pIC50 | Notes |
| SYK | 7.5 | Primary Target |
| pErk | 7.1 | Downstream target of SYK signaling |
| ZAP-70 | 4.7 | Over 600-fold less potent than for SYK |
| LCK | 5.3 | Off-target kinase |
| LYN | 5.4 | Off-target kinase |
| JAK1 | 5.8 | Off-target kinase |
| JAK2 | 5.8 | Off-target kinase |
| JAK3 | 5.7 | Off-target kinase |
| Aurora B | 4.8 | Off-target kinase |
| hERG | 4.7 | Off-target ion channel |
Data compiled from MedchemExpress.[1]
Experimental Protocols
Western Blot Protocol for Detecting SYK Phosphorylation
-
Cell Lysis:
-
After treatment with this compound and/or stimulants, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis and Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-SYK (specific for the relevant phosphorylation site, e.g., Y525/526) overnight at 4°C, diluted in blocking buffer according to the manufacturer's instructions.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing (Optional):
-
To detect total SYK and a loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
-
Visualizations
Caption: SYK Signaling Pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK143 Technical Support Center: Degradation and Proper Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and proper storage conditions for GSK143.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C.[1] For long-term storage, -80°C is also a suitable option.
Q2: How should I store this compound stock solutions?
A2: The stability of this compound in solution depends on the solvent and storage temperature. The following table summarizes the recommended storage periods for stock solutions. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.
| Solvent | Storage Temperature | Recommended Storage Period |
| DMSO | -20°C | 1 month[2] |
| DMSO | -80°C | 6 months[2] |
| Water | -20°C | 1 month (use within this period after preparation)[2] |
| Water | -80°C | 6 months (use within this period after preparation)[2] |
Q3: Is there a preferred salt form of this compound for better stability?
A3: Yes, the dihydrochloride salt form of this compound generally offers enhanced water solubility and stability compared to the free base form.[3]
Q4: What are the known degradation pathways for this compound?
A4: Currently, there is no publicly available data specifically detailing the degradation pathways of this compound. However, studies on other spleen tyrosine kinase (SYK) inhibitors with similar core structures, such as those containing a diaminopyrimidine carboxamide scaffold, suggest potential degradation pathways. These may involve intramolecular reactions and chemical degradation, potentially initiated by metabolic activation steps like the formation of an epoxide intermediate.[4] One study on a series of SYK inhibitors identified unusual metabolites formed by the complete loss of a pendent diaminotetrahydropyran ring and pyrazole ring cleavage.[4]
Q5: How can I assess the stability of my this compound sample?
A5: To assess the stability of your this compound sample, you can perform a forced degradation study. This involves subjecting the compound to various stress conditions (e.g., acid, base, oxidation, heat, light) and analyzing the resulting material for the appearance of degradation products. A detailed protocol for a forced degradation study is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected experimental results or loss of compound activity. | Compound degradation due to improper storage. | Review the storage conditions and duration of your this compound stock solution. If stored improperly, prepare a fresh stock solution from solid material. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. | |
| Precipitation observed in the stock solution upon thawing. | Poor solubility or supersaturation at lower temperatures. | Gently warm the solution and vortex to redissolve the compound. If precipitation persists, consider preparing a fresh, less concentrated stock solution. |
| Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS). | Presence of degradation products. | Conduct a forced degradation study to identify potential degradation products and their retention times. Use a stability-indicating analytical method for your experiments. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound and identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (ACN) or other suitable organic solvent
-
HPLC or UPLC-MS system
-
pH meter
-
Incubator or water bath
-
Photostability chamber
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in DMSO or water).
-
Acid Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 M HCl.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 M NaOH.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the this compound stock solution and 3% H₂O₂.
-
Keep the mixture at room temperature for a defined period (e.g., 24 hours).
-
-
Thermal Degradation:
-
Place a sample of the this compound stock solution in an incubator at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
-
Photolytic Degradation:
-
Expose a sample of the this compound stock solution to light in a photostability chamber according to ICH guidelines.
-
-
Analysis:
-
Analyze all stressed samples, along with a control sample (unstressed stock solution), by a stability-indicating HPLC or UPLC-MS method.
-
Compare the chromatograms to identify any new peaks corresponding to degradation products.
-
Characterize the degradation products using mass spectrometry (MS) and, if necessary, nuclear magnetic resonance (NMR) spectroscopy.
-
Visualizations
Signaling Pathway of SYK Inhibition by this compound
This compound is a potent inhibitor of spleen tyrosine kinase (SYK). Inhibition of SYK can block downstream signaling pathways, such as the mTOR pathway, which can in turn affect processes like autophagic degradation of proteins like Tau.[5][6]
Caption: Inhibition of SYK by this compound can modulate the mTOR pathway and promote autophagic degradation.
Experimental Workflow for Forced Degradation Study
The following workflow outlines the key steps in performing a forced degradation study to assess the stability of this compound.
Caption: Workflow for conducting a forced degradation study of this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Role of Intramolecular Reactions and Chemical Degradation in the Apparent Biotransformation Pathways of a Series of SYK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spleen tyrosine kinase (SYK) blocks autophagic Tau degradation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spleen tyrosine kinase (SYK) blocks autophagic Tau degradation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming GSK143 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the SYK inhibitor, GSK143, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally active and highly selective spleen tyrosine kinase (SYK) inhibitor with a pIC50 of 7.5.[1] It functions by abrogating early signaling events, including SYK phosphorylation and calcium flux.[1] this compound also inhibits phosphorylated Erk (pErk) with a pIC50 of 7.1.[1] In chronic lymphocytic leukemia (CLL) cells, this compound has demonstrated an IC50 of 323 nM.[1]
Q2: My cancer cell line has developed resistance to this compound. What is the likely underlying mechanism?
While specific studies on acquired resistance to this compound are limited, research on other SYK inhibitors, such as entospletinib, in acute myeloid leukemia (AML) points to the activation of the RAS-MAPK-ERK signaling pathway as a major mechanism of both innate and acquired resistance.[2] This bypass pathway allows cancer cells to maintain proliferation and survival signals despite the inhibition of SYK.
Q3: How can I confirm that the RAS-MAPK-ERK pathway is activated in my this compound-resistant cell line?
You can assess the activation of this pathway by performing a Western blot analysis to check the phosphorylation status of key proteins. Increased levels of phosphorylated MEK (pMEK) and phosphorylated ERK (pERK) in your resistant cell line compared to the parental (sensitive) cell line would indicate pathway activation.
Q4: What strategies can I use to overcome this compound resistance?
A primary strategy to overcome resistance mediated by the activation of the RAS-MAPK-ERK pathway is to co-administer this compound with a MEK inhibitor, such as trametinib.[2] This combination therapy has been shown to have a synergistic effect in killing cancer cells that are resistant to SYK inhibition alone.[2]
Troubleshooting Guides
Problem 1: Decreased sensitivity of the cancer cell line to this compound.
Possible Cause: Development of acquired resistance through activation of bypass signaling pathways.
Solution:
-
Confirm Resistance: Perform a dose-response experiment to compare the IC50 value of this compound in your suspected resistant cell line with the parental, sensitive cell line. A significant increase in the IC50 value confirms resistance.
-
Investigate Mechanism: Analyze the phosphorylation status of key proteins in the RAS-MAPK-ERK pathway (e.g., MEK, ERK) using Western blotting to determine if this pathway is activated in the resistant cells.
-
Implement Combination Therapy: Treat the resistant cells with a combination of this compound and a MEK inhibitor (e.g., trametinib). Perform a cell viability assay to determine if the combination restores sensitivity.
Problem 2: How to design a combination therapy experiment with this compound and a MEK inhibitor.
Solution:
-
Determine Single-Agent IC50s: First, determine the IC50 values of both this compound and the MEK inhibitor (e.g., trametinib) individually in your resistant cell line.
-
Design Dose-Response Matrix: Create a matrix of drug concentrations for the combination experiment. This typically involves using a range of concentrations for each drug, both above and below their individual IC50 values.
-
Assess Synergy: After treating the cells with the drug combinations for a specified period (e.g., 72 hours), perform a cell viability assay. Use the results to calculate the Combination Index (CI) using software like CompuSyn. A CI value less than 1 indicates synergy.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies on SYK inhibitor resistance. Note that the data for entospletinib is used as a proxy in the absence of specific data for this compound resistance.
Table 1: Example of Acquired Resistance to a SYK Inhibitor (Entospletinib) [2]
| Cell Line | Status | Entospletinib IC50 (µM) | Fold Change in Resistance |
| MV4-11 | Parental (Sensitive) | 0.5 | - |
| MV4-11 | Resistant | 7.5 | 15 |
Table 2: IC50 of this compound in a Sensitive Cell Line [1]
| Cell Line | Cancer Type | This compound IC50 (nM) |
| Primary CLL cells | Chronic Lymphocytic Leukemia | 323 |
Detailed Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
This protocol is a general method that can be adapted for this compound.
-
Determine Initial IC50: Determine the half-maximal inhibitory concentration (IC50) of this compound in your parental cancer cell line using a standard cell viability assay (e.g., MTT or CCK-8).
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells resume a normal growth rate, gradually increase the concentration of this compound in the culture medium. This is typically done in a stepwise manner, for example, by doubling the concentration at each step.
-
Monitor and Passage: Continuously monitor the cells for signs of toxicity and proliferation. Passage the cells as needed, always maintaining the selective pressure of the drug.
-
Establish a Resistant Population: After several months of continuous culture with increasing drug concentrations, a resistant population should emerge that can proliferate in the presence of a high concentration of this compound (e.g., 5-10 times the initial IC50).
-
Confirm Resistance: Perform a cell viability assay to determine the new IC50 of the resistant cell population and compare it to the parental cell line. A significant increase confirms resistance.
-
Cryopreservation: Freeze down vials of the resistant cell line at various passages for future use.
Protocol 2: Western Blot Analysis of SYK and ERK Phosphorylation
-
Cell Lysis:
-
Plate sensitive and resistant cells and treat with this compound, a MEK inhibitor, or the combination for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Separate the protein samples on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pSYK (Tyr525/526), total SYK, pERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Signaling Pathway and Workflow Diagrams
Caption: SYK signaling pathway and points of inhibition by this compound and Trametinib.
References
Validation & Comparative
Validating SYK Inhibition: A Comparative Guide to GSK143 and Other Selective Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Spleen Tyrosine Kinase (SYK) has emerged as a critical therapeutic target in a range of autoimmune diseases, inflammatory disorders, and hematological malignancies.[1][2] As a non-receptor tyrosine kinase, SYK is a key mediator of signal transduction downstream of immunoreceptors, including B-cell receptors (BCRs) and Fc receptors (FcRs).[3] Inhibition of SYK can abrogate cellular responses like proliferation, differentiation, and the release of inflammatory mediators.[1][2]
The initial identification of potent SYK inhibitors often relies on biochemical, cell-free assays that measure direct enzymatic inhibition. However, validating these findings in a cellular context is a critical step in drug development. Secondary, cell-based assays are essential to confirm on-target activity, assess cell permeability, and understand the inhibitor's functional consequences on downstream signaling pathways.
This guide provides a comparative analysis of GSK143, a highly selective SYK inhibitor, with other well-characterized inhibitors, Fostamatinib (the active metabolite R406) and Entospletinib (GS-9973).[4][5][6] We present supporting experimental data, detailed protocols for primary and secondary assays, and visualizations to clarify the underlying biological pathways and experimental workflows.
SYK Signaling Pathway
SYK is recruited to phosphorylated Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on receptors like the BCR following antigen binding. This initiates a signaling cascade involving the phosphorylation of downstream targets such as ERK, leading to cellular activation.[4]
Performance Comparison of SYK Inhibitors
The potency of an inhibitor is typically assessed using a biochemical assay to determine its IC50 against the purified enzyme and a cell-based assay to measure its functional inhibition (often reported as an IC50 or EC50) in a relevant cell line. Discrepancies between biochemical and cellular potencies can arise from factors like cell permeability, off-target effects, or stability of the compound.[7]
| Inhibitor | Primary Assay (Biochemical IC50) | Secondary Assay (Cellular IC50/EC50) | Cell Type / Assay |
| This compound | ~31.6 nM (pIC50 = 7.5)[4][8] | 323 nM[4][8] | Chronic Lymphocytic Leukemia (CLL) cells |
| Inhibits p-ERK (pIC50 = 7.1)[4][8] | Not Specified | ||
| Fostamatinib (R406) | 41 nM[6][9][10] | 56 nM (EC50)[10] | Human Mast Cells (CHMC), Degranulation |
| 0.8 µM to 8.1 µM (EC50)[9] | Diffuse Large B-cell Lymphoma (DLBCL) cells | ||
| Entospletinib (GS-9973) | 7.7 nM[6][11][12] | 13-fold+ selective for SYK over other kinases[11][12] | Various (Target protein phosphorylation) |
Note: IC50 values can vary based on experimental conditions, such as ATP concentration in biochemical assays.
Secondary Assay Workflow: Western Blot for Phospho-SYK
A common and effective secondary assay is to measure the autophosphorylation of SYK at key tyrosine residues (e.g., Y525/526) in response to cellular stimulation. A reduction in this phosphorylation event in the presence of an inhibitor provides strong evidence of on-target engagement within the cell.
Experimental Protocols
This protocol measures the amount of ATP consumed by the SYK enzyme during the phosphorylation of a substrate. A decrease in ATP consumption reflects enzymatic inhibition. This method is adapted from commercially available kinase assay kits.[13][14]
Materials:
-
Recombinant SYK enzyme
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[13]
-
Poly (Glu, Tyr) 4:1 peptide substrate[14]
-
ATP solution
-
SYK Inhibitor (this compound, R406, etc.) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, 384-well assay plates
Procedure:
-
Prepare Reagents: Dilute enzyme, substrate, and ATP in Kinase Buffer.
-
Assay Setup: To the wells of a 384-well plate, add:
-
1 µL of inhibitor solution (or DMSO for control).
-
2 µL of SYK enzyme solution.
-
2 µL of Substrate/ATP mixture to initiate the reaction.
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent. This converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Record luminescence using a plate reader. The signal intensity is proportional to SYK activity.
-
Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
This functional assay measures the inhibition of basophil activation, a SYK-dependent process. Activation is quantified by the upregulation of surface markers like CD63 following stimulation.[15][16]
Materials:
-
Fresh whole blood or isolated Peripheral Blood Mononuclear Cells (PBMCs)
-
SYK Inhibitor (this compound, etc.) serially diluted
-
Stimulant (e.g., anti-IgE antibody)
-
Staining Buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD63, anti-CD203c)
-
Flow cytometer
Procedure:
-
Inhibition Step: In FACS tubes, pre-incubate 100 µL of whole blood with various concentrations of the SYK inhibitor for 30 minutes at 37°C.
-
Stimulation: Add the anti-IgE stimulant to induce basophil activation. Incubate for 30 minutes at 37°C. Include an unstimulated control.
-
Staining: Add the fluorescently labeled antibodies against the basophil surface markers (e.g., CD63 and CD203c) to each tube. Incubate for 20 minutes on ice, protected from light.
-
Red Blood Cell Lysis: Perform red blood cell lysis using an appropriate lysis buffer, followed by washing with staining buffer.
-
Data Acquisition: Acquire the samples on a flow cytometer.
-
Analysis: Gate on the basophil population (e.g., CD203c positive cells). Quantify the percentage of activated basophils (CD63 positive) for each inhibitor concentration. Plot the percentage of activation against inhibitor concentration to determine the EC50.[15]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Precursor B-ALL Cell Lines Differentially Respond to SYK Inhibition by Entospletinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Probe Entospletinib | Chemical Probes Portal [chemicalprobes.org]
- 13. promega.com [promega.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. benchchem.com [benchchem.com]
- 16. Pharmacokinetics, Pharmacodynamics, and Safety of Entospletinib, a Novel pSYK Inhibitor, Following Single and Multiple Oral Dosing in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel SYK Inhibitors: GSK143 Versus Fostamatinib in Rheumatoid Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of rheumatoid arthritis (RA) therapeutics, spleen tyrosine kinase (SYK) has emerged as a pivotal target for intervention. SYK plays a crucial role in the signaling pathways of various immune cells implicated in the pathogenesis of RA, including B cells and macrophages. This guide provides a detailed comparison of two SYK inhibitors, GSK143 and fostamatinib, based on available preclinical and clinical data.
Introduction to the Comparators
This compound is a potent and highly selective, orally active spleen tyrosine kinase inhibitor.[1] Preclinical studies have demonstrated its efficacy in models of acute inflammation.
Fostamatinib is an oral SYK inhibitor that is a prodrug of the active metabolite R406.[2] It has undergone extensive clinical investigation for the treatment of rheumatoid arthritis and is approved for other indications. Fostamatinib has shown efficacy in reducing the signs and symptoms of RA in clinical trials.[3][4][5][6]
Mechanism of Action: Targeting the SYK Signaling Pathway
Both this compound and fostamatinib exert their therapeutic effects by inhibiting spleen tyrosine kinase (SYK). SYK is a key mediator in the signaling cascade downstream of various receptors on immune cells, including the B-cell receptor (BCR) and Fc receptors (FcRs) on macrophages. In the context of rheumatoid arthritis, the activation of these pathways contributes to the production of pro-inflammatory cytokines, autoantibodies, and ultimately, joint destruction. By inhibiting SYK, these drugs aim to dampen the inflammatory response and mitigate disease progression.
References
- 1. The Arthus reaction in rodents: species-specific requirement of complement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The SYK Inhibitor, Fostamatinib, Administered Alone or in Combination with Methotrexate in Rat Collagen-Induced Arthritis, Reduces Bone Erosions, Biomarkers of Cartilage/Bone Destruction, and Synovial Osteoclastogenic Cytokines - ACR Meeting Abstracts [acrabstracts.org]
- 3. Successful treatment of animal models of rheumatoid arthritis with small-molecule cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. inotiv.com [inotiv.com]
- 5. Impaired Inflammatory Responses in the Reverse Arthus Reaction Through Genetic Deletion of the C5a Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of glycogen synthase kinase-3β suppresses inflammatory responses in rheumatoid arthritis fibroblast-like synoviocytes and collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the SYK Inhibitor Landscape: A Comparative Guide for In Vivo Research Beyond GSK143
For researchers engaged in in vivo studies targeting the Spleen Tyrosine Kinase (SYK) pathway, the landscape of available inhibitors extends beyond the well-characterized GSK143. This guide provides a comprehensive comparison of viable alternatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological and experimental frameworks to inform your selection process.
Quantitative Comparison of SYK Inhibitors for In Vivo Studies
The following table summarizes the key parameters of this compound and its alternatives, offering a side-by-side comparison of their potency, in vivo efficacy in relevant preclinical models, and pharmacokinetic profiles. This data is crucial for designing effective in vivo experiments.
| Inhibitor | Target(s) | In Vitro Potency (IC50) | Preclinical In Vivo Model | Efficacy and Dosage | Route of Administration | Key Pharmacokinetic Parameters (Species) |
| This compound | SYK | pIC50 = 7.5 | Rat cutaneous reverse passive Arthus reaction | ~50% inhibition at 10 mg/kg, ~70% at 30 mg/kg[1] | Oral | T½: 4.2 h, Bioavailability: 30% (Rat)[1] |
| Fostamatinib (R788) | SYK | 41 nM (as R406)[2] | Rat Collagen-Induced Arthritis (CIA) | Significant reduction in arthritis severity at 15 and 30 mg/kg daily | Oral (gavage) | R406 Cmax: 653.25 ng/mL, Tmax: 3.0 h (Rat)[3] |
| Entospletinib (GS-9973) | SYK | 7.7 nM[4] | Rat Collagen-Induced Arthritis (CIA) | Significant inhibition of ankle inflammation at 1-10 mg/kg twice daily[4][5] | Oral | Moderate to high bioavailability (Rat, Dog)[4][5] |
| Lanraplenib (GS-9876) | SYK | 9.5 nM[6] | Rat Collagen-Induced Arthritis (CIA) | Efficacious in multiple rat CIA models | Oral | Good oral bioavailability (60-100% across species)[7] |
| Cerdulatinib (PRT062070) | SYK, JAK1/3 | SYK: 32 nM, JAK1: 12 nM, JAK3: 8 nM[8] | Rat Collagen-Induced Arthritis (CIA) | Arrested inflammation and joint destruction at 0.3 µM average plasma concentration[9] | Oral | T½: ~12 hours (Human)[10] |
| TAK-659 (Mivavotinib) | SYK, FLT3 | SYK: 3.2 nM, FLT3: 4.6 nM[11] | Mouse LMP2A/MYC Lymphoma Model | Abrogated splenomegaly and tumor development at 100 mg/kg/day[11] | Oral | Tmax: 1-3 hours (Human)[12] |
| Sovleplenib (HMPL-523) | SYK | 25 nM | Rat Collagen-Induced Arthritis (CIA), Murine ITP, AIHA, cGVHD | Dose-dependent efficacy demonstrated[13][14] | Oral | Tmax: 3.00-5.97 hours, T½: 7.91-14.4 hours (Human)[15] |
| RO9021 | SYK | 5.6 nM | Mouse Collagen-Induced Arthritis (mCIA) | Inhibition of arthritis progression demonstrated | Oral | Excellent reported pharmacokinetic parameters[16][17] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental approaches, the following diagrams, generated using the DOT language, illustrate the SYK signaling pathway and a general workflow for evaluating SYK inhibitors in vivo.
Experimental Protocols
A critical component of in vivo research is the detailed methodology. Below is a representative protocol for the Collagen-Induced Arthritis (CIA) model in rats, a widely used model for evaluating the efficacy of anti-inflammatory compounds like SYK inhibitors.
Protocol: Collagen-Induced Arthritis (CIA) in Rats
1. Animals:
-
Species: Lewis rats (female, 6-8 weeks old).
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
2. Reagents:
-
Bovine Type II Collagen (CII): Dissolve in 0.05 M acetic acid at 4°C overnight to a final concentration of 2 mg/mL.
-
Complete Freund's Adjuvant (CFA): Containing 4 mg/mL Mycobacterium tuberculosis.
-
Incomplete Freund's Adjuvant (IFA).
-
Test Inhibitor and Vehicle: Prepare the SYK inhibitor at the desired concentrations in a suitable vehicle for oral administration.
3. Immunization Protocol:
-
Primary Immunization (Day 0): Emulsify the CII solution with an equal volume of CFA. Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 7): Emulsify the CII solution with an equal volume of IFA. Inject 100 µL of the emulsion intradermally at the base of the tail.
4. Treatment Protocol:
-
Treatment Initiation: Begin treatment on a designated day post-primary immunization, often at the onset of clinical signs of arthritis (around day 10-14).
-
Administration: Administer the SYK inhibitor or vehicle orally once or twice daily, as determined by the compound's pharmacokinetic profile.
-
Groups:
-
Vehicle control group.
-
Positive control group (e.g., methotrexate).
-
Multiple dose groups of the test SYK inhibitor.
-
5. Efficacy Assessment:
-
Clinical Scoring: Visually score the severity of arthritis in each paw daily or every other day using a standardized scoring system (e.g., 0 = no signs of arthritis; 1 = swelling and/or redness of one joint; 2 = swelling and/or redness of more than one joint; 3 = severe swelling and redness of the entire paw; 4 = ankylosis and inability to bend the ankle). The maximum score per animal is 16.
-
Paw Swelling: Measure the thickness of the hind paws using a digital caliper.
-
Body Weight: Monitor body weight regularly as an indicator of general health.
-
Histopathology: At the end of the study, collect ankle joints for histological analysis. Fix, decalcify, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Safranin O to assess inflammation, pannus formation, cartilage damage, and bone erosion.
6. Pharmacokinetic and Pharmacodynamic Analysis:
-
Blood Sampling: Collect blood samples at various time points after the final dose to determine the plasma concentration of the inhibitor (pharmacokinetics).
-
Biomarker Analysis: Analyze serum or tissue samples for relevant biomarkers of inflammation (e.g., cytokines like TNF-α, IL-6) and SYK pathway activation (e.g., phosphorylated SYK in peripheral blood mononuclear cells) (pharmacodynamics).
7. Statistical Analysis:
-
Analyze the data using appropriate statistical methods, such as ANOVA followed by a post-hoc test, to determine the statistical significance of the observed differences between treatment groups.
This guide provides a foundational resource for researchers to compare and select suitable SYK inhibitors for their in vivo studies. The provided data and protocols should be adapted based on the specific research question and the characteristics of the chosen inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. R406, an orally available spleen tyrosine kinase inhibitor blocks fc receptor signaling and reduces immune complex-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eco-Friendly UPLC–MS/MS Method for Determination of a Fostamatinib Metabolite, Tamatinib, in Plasma: Pharmacokinetic Application in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. ashpublications.org [ashpublications.org]
- 10. asco.org [asco.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A phase Ib trial of mivavotinib (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia | Haematologica [haematologica.org]
- 13. Preclinical Pharmacology Characterization of Sovleplenib (HMPL-523), an Orally Available Syk Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Phase I study of the Syk inhibitor sovleplenib in relapsed or refractory mature B-cell tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identifying RO9021 as a Potential Inhibitor of PknG from Mycobacterium tuberculosis: Combinative Computational and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. (PDF) Identifying RO9021 as a Potential Inhibitor of PknG from Mycobacterium tuberculosis: Combinative Computational and In Vitro Studies (2022) | Alicia Arica-Sosa | 5 Citations [scispace.com]
Cross-Validation of GSK143 Effects with SYK siRNA: A Comparative Guide
A detailed guide for researchers, scientists, and drug development professionals on the cross-validation of the SYK inhibitor GSK143 with SYK siRNA, providing a framework for confirming on-target effects through experimental data and established protocols.
This guide offers a comprehensive comparison of two methods for inhibiting Spleen Tyrosine Kinase (SYK), a critical component of signal transduction pathways, particularly in hematopoietic cells. The small molecule inhibitor this compound is compared with the genetic knockdown approach of SYK-targeted small interfering RNA (siRNA). The cross-validation of effects between a pharmacological inhibitor and a genetic knockdown is a crucial step in drug development to ensure that the observed cellular phenotypes are a direct result of targeting the intended protein.
Executive Summary
This compound is a potent and selective inhibitor of SYK, a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. To validate that the biological effects of this compound are indeed mediated through the inhibition of SYK, a common and effective strategy is to compare its effects with those of SYK siRNA. The siRNA approach specifically degrades SYK mRNA, leading to a reduction in SYK protein levels. A concordance of phenotypic outcomes between this compound treatment and SYK siRNA transfection provides strong evidence for the on-target activity of the compound. This guide provides the necessary data, protocols, and conceptual frameworks to perform and interpret such cross-validation studies.
Data Presentation: Quantitative Comparison of this compound and SYK siRNA
The following tables summarize the expected quantitative data from cross-validation experiments. The data is based on findings from studies such as Varghese et al. (2018), which investigated the effects of SYK inhibition in chronic lymphocytic leukemia (CLL) cells.[1]
Table 1: Effect on Cell Viability
| Treatment Group | Concentration/Dose | Cell Viability (%) | Fold Change vs. Control |
| Untreated Control | - | 100 | 1.0 |
| Scrambled siRNA (Control) | 100 nM | ~98 | ~0.98 |
| This compound | 1 µM | Significantly Reduced | To be determined experimentally |
| SYK siRNA | 100 nM | Significantly Reduced | To be determined experimentally |
Table 2: Effect on SYK Protein Expression (Western Blot Quantification)
| Treatment Group | Concentration/Dose | Normalized SYK Protein Level | % Knockdown vs. Control |
| Untreated Control | - | 1.0 | 0% |
| Scrambled siRNA (Control) | 100 nM | ~1.0 | ~0% |
| This compound | 1 µM | ~1.0 | ~0% (Inhibits activity, not expression) |
| SYK siRNA | 100 nM | Significantly Reduced | >70% |
Table 3: Effect on Downstream Signaling (Phospho-protein Quantification)
| Treatment Group | Concentration/Dose | Normalized Phospho-Protein Level (e.g., p-BTK, p-PLCγ2) | % Inhibition vs. Activated Control |
| Unstimulated Control | - | Baseline | - |
| Stimulated Control (e.g., anti-IgM) | - | 1.0 | 0% |
| This compound + Stimulation | 1 µM | Significantly Reduced | To be determined experimentally |
| SYK siRNA + Stimulation | 100 nM | Significantly Reduced | To be determined experimentally |
Experimental Protocols
SYK siRNA Transfection
This protocol is a general guideline for siRNA transfection in a 6-well plate format and should be optimized for specific cell lines.
Materials:
-
SYK-targeting siRNA and non-targeting (scrambled) control siRNA
-
Lipofectamine™ RNAiMAX Transfection Reagent or similar
-
Opti-MEM™ I Reduced Serum Medium
-
Culture medium appropriate for the cell line
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-80 pmols of siRNA into 100 µL of Opti-MEM™ medium.
-
In a separate tube, dilute 2-8 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™ medium.
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 15-45 minutes at room temperature.
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with siRNA Transfection Medium.
-
Add 0.8 mL of siRNA Transfection Medium to the siRNA-lipid complex mixture.
-
Overlay the mixture onto the washed cells.
-
-
Incubation: Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.
-
Post-Transfection: Add 1 mL of normal growth medium containing 2x serum and antibiotics. Incubate for an additional 24-72 hours before proceeding with downstream assays.
This compound Treatment
Materials:
-
This compound
-
DMSO (for stock solution)
-
Culture medium appropriate for the cell line
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO.
-
Cell Treatment:
-
Seed cells at the desired density in appropriate culture plates.
-
The following day, dilute the this compound stock solution in culture medium to the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM).
-
Replace the existing medium with the medium containing this compound or a vehicle control (DMSO).
-
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) before analysis.
Western Blotting for SYK Knockdown Validation
Procedure:
-
Cell Lysis: After transfection, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SYK overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Cell Viability Assay (e.g., MTT Assay)
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with this compound or transfect with SYK siRNA as described above.
-
MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: SYK signaling pathway downstream of the B-Cell Receptor and points of inhibition.
Experimental Workflow Diagram
Caption: Experimental workflow for cross-validating this compound effects with SYK siRNA.
References
A Head-to-Head Comparison of GSK143 and Other SYK Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the spleen tyrosine kinase (SYK) inhibitor GSK143 against other notable alternatives in the field. This document synthesizes experimental data to evaluate performance, presents detailed experimental methodologies, and visualizes key biological pathways and workflows.
Spleen tyrosine kinase (SYK) is a critical non-receptor tyrosine kinase that plays a pivotal role in the signal transduction of various immune cells, including B cells, mast cells, and neutrophils. Its involvement in immunoreceptor signaling pathways, such as those of the B-cell receptor (BCR) and Fc receptor (FcR), makes it a prime therapeutic target for a range of autoimmune diseases, inflammatory disorders, and hematological malignancies. This guide focuses on this compound, a potent and selective SYK inhibitor, and compares its performance with other key SYK inhibitors: Fostamatinib (the active metabolite of which is R406), Entospletinib, and Sovleplenib.
Quantitative Performance Comparison
The following tables summarize the in vitro potency and kinase selectivity of this compound and other selected SYK inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
Table 1: In Vitro Potency (IC50) Against SYK
| Inhibitor | Active Metabolite | SYK IC50 (nM) | Assay Type | Reference |
| This compound | N/A | ~3.2 (pIC50 = 7.5) | Biochemical | [1] |
| Fostamatinib | R406 | 41 | Biochemical | [2] |
| Entospletinib | N/A | 7.7 | Cell-free | [1][3] |
| Sovleplenib | N/A | 25 | Biochemical | [4][5] |
Note: pIC50 is the negative logarithm of the IC50 value. A pIC50 of 7.5 corresponds to an IC50 of approximately 3.16 nM.
Table 2: Kinase Selectivity Profile (IC50 in nM)
This table provides a comparative overview of the inhibitors' selectivity against other kinases, which is crucial for predicting potential off-target effects.
| Kinase | This compound (pIC50) | R406 (IC50 in nM) | Entospletinib | Sovleplenib (IC50 in nM) |
| SYK | 7.5 | 41 | Highly Selective | 25 |
| ZAP-70 | 4.7 | - | >1000-fold selective over other kinases | - |
| LCK | 5.3 | - | - | - |
| LYN | 5.4 | - | - | 921 |
| JAK1 | 5.8 | - | - | - |
| JAK2 | 5.8 | - | - | - |
| JAK3 | 5.7 | - | - | - |
| FLT3 | - | <50 | >13-fold selective over other kinases | 63 |
| KDR (VEGFR2) | - | 30 | >13-fold selective over other kinases | 390 |
| RET | - | 10 | - | - |
Data for this compound is presented as pIC50[1]. Data for R406, Entospletinib, and Sovleplenib are presented as IC50 (nM) where available[1][6][7]. Entospletinib is noted for its high selectivity[6].
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the SYK signaling pathway and a general workflow for inhibitor testing.
Caption: Simplified SYK signaling pathway and the point of inhibition.
Caption: General experimental workflow for the evaluation of SYK inhibitors.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize SYK inhibitors.
In Vitro SYK Kinase Inhibition Assay (Luminescence-based)
This assay is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant SYK kinase by measuring the amount of ADP produced.
Materials:
-
Recombinant human SYK enzyme
-
SYK inhibitor (e.g., this compound)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
SYK substrate (e.g., poly(Glu, Tyr) 4:1)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the SYK inhibitor in DMSO. Further dilute in kinase buffer to the desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤ 1%).
-
Enzyme and Substrate Preparation: Dilute the recombinant SYK enzyme and the substrate in kinase buffer to their optimal working concentrations.
-
Assay Reaction:
-
To each well of a 384-well plate, add 1 µL of the diluted SYK inhibitor or vehicle (DMSO in kinase buffer).
-
Add 2 µL of the diluted SYK enzyme.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding 2 µL of a mixture containing the SYK substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and measure the light output by adding 10 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve[8].
-
Cellular Assay: B-cell Proliferation
This assay evaluates the effect of SYK inhibitors on the proliferation of B-cells, which is often dependent on BCR signaling.
Materials:
-
B-cell lymphoma cell line (e.g., REC-1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
SYK inhibitor
-
Cell proliferation reagent (e.g., CellTiter-Glo®)
-
96-well clear bottom plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the B-cell lymphoma cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of the SYK inhibitor or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Proliferation Measurement:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to allow for the reaction to stabilize.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition relative to the vehicle-treated cells.
-
Determine the IC50 value for the inhibition of cell proliferation.
-
Clinical Landscape
Several SYK inhibitors have advanced into clinical trials for various indications. Fostamatinib (TAVALISSE®) is the only SYK inhibitor approved by the FDA for the treatment of chronic immune thrombocytopenia (ITP) in adult patients who have had an insufficient response to a previous treatment.[9][10] Entospletinib has shown clinical activity in hematological malignancies such as chronic lymphocytic leukemia (CLL) and is being investigated in acute myeloid leukemia (AML).[9][11] Sovleplenib is in late-stage clinical trials for ITP and has shown promising results.[10][12] this compound has demonstrated efficacy in preclinical models, such as the rat Arthus model, an immune complex-mediated model of inflammation.[13]
Conclusion
This compound is a potent and highly selective SYK inhibitor with promising preclinical data. When compared to other SYK inhibitors, its high potency is a key feature. Fostamatinib, while effective and approved for ITP, has a broader kinase inhibition profile which may contribute to off-target effects.[14] Entospletinib and Sovleplenib represent next-generation SYK inhibitors with improved selectivity profiles. The choice of a specific SYK inhibitor for therapeutic development will depend on a comprehensive evaluation of its efficacy, safety, and pharmacokinetic properties in the context of the target disease. The data and protocols presented in this guide provide a framework for such comparative assessments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fostamatinib Disodium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sovleplenib (HMPL-523) | Syk inhibitor | Probechem Biochemicals [probechem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Efficacy and Safety of Syk and BTK Inhibitors in Immune Thrombocytopenia: A Comprehensive Review of Emerging Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Open-label, Phase II Trial of Entospletinib (GS-9973), a Selective Spleen Tyrosine Kinase Inhibitor, in Diffuse Large B-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical Pharmacology Characterization of Sovleplenib (HMPL-523), an Orally Available Syk Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GSK143 and Bruton's Tyrosine Kinase (BTK) Inhibitors in the Context of B-Cell Malignancies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Spleen Tyrosine Kinase (SYK) inhibitor, GSK143, and the established class of Bruton's Tyrosine Kinase (BTK) inhibitors. This analysis is based on publicly available preclinical data, focusing on their mechanisms of action, in vitro efficacy in Chronic Lymphocytic Leukemia (CLL), and the experimental methodologies employed in these assessments.
Executive Summary
This compound is a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK), a crucial enzyme in the B-cell receptor (BCR) signaling pathway. Bruton's Tyrosine Kinase (BTK) inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, target a different, yet equally critical, kinase in the same pathway. Both classes of inhibitors have demonstrated efficacy in B-cell malignancies by disrupting the signaling cascades that promote cell survival and proliferation. This guide presents a head-to-head comparison of their preclinical efficacy, highlighting the distinct yet convergent roles of SYK and BTK in B-cell signaling.
Mechanism of Action: Targeting the B-Cell Receptor Signaling Pathway
The B-cell receptor signaling pathway is fundamental for the development, survival, and proliferation of both normal and malignant B-cells. Both SYK and BTK are non-receptor tyrosine kinases that play pivotal roles in transducing signals downstream of the BCR.
This compound (SYK Inhibitor): this compound acts as a highly selective and orally active inhibitor of SYK.[1][2] Upon BCR engagement, SYK is one of the first kinases to be recruited and activated, leading to the phosphorylation of downstream targets. By inhibiting SYK, this compound effectively blocks these initial signaling events.[3]
BTK Inhibitors (Ibrutinib, Acalabrutinib, Zanubrutinib): BTK inhibitors function by covalently binding to a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[4] BTK acts downstream of SYK, and its activation is essential for the amplification of the BCR signal, leading to the activation of pathways such as NF-κB and MAPK, which are critical for B-cell proliferation and survival.
Below is a diagram illustrating the points of intervention for this compound and BTK inhibitors within the B-cell receptor signaling pathway.
Figure 1: B-Cell Receptor Signaling Pathway and Inhibitor Targets.
In Vitro Efficacy Comparison in Chronic Lymphocytic Leukemia (CLL)
The following tables summarize the available in vitro efficacy data for this compound and various BTK inhibitors in CLL cells. It is important to note that the data are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Potency of this compound and BTK Inhibitors
| Compound | Target | Assay Type | Potency (IC₅₀/pIC₅₀) | Cell Line/System | Reference |
| This compound | SYK | Enzymatic | pIC₅₀ = 7.5 | Recombinant Human SYK | [2] |
| pErk | Cellular | pIC₅₀ = 7.1 | Human Whole Blood | [2] | |
| Cell Viability | Cellular | IC₅₀ = 323 nM | Primary CLL Cells | [3] | |
| Ibrutinib | BTK | Enzymatic | IC₅₀ = 0.5 nM | Recombinant Human BTK | [5] |
| Cell Viability | Cellular | IC₅₀ range: 0.37 - 9.69 µM | Primary CLL Cells | [6] | |
| Acalabrutinib | BTK | Kinase Inhibition | IC₅₀ < 10 nM | Recombinant Human BTK | [4] |
| Apoptosis | Cellular | Modest induction at 1 µM | Primary CLL Cells | [4] | |
| Zanubrutinib | BTK | Kinase Inhibition | - | - | [7] |
Table 2: Effects on Cell Viability and Apoptosis in CLL Cells
| Compound | Concentration | Effect | Cell Type | Reference |
| This compound | 1 µM | Abrogates SYK phosphorylation and calcium flux | Primary CLL Cells | [3] |
| Ibrutinib | 1 µM | Modest induction of apoptosis | Primary CLL Cells | [4] |
| Acalabrutinib | 1 µM | Modest induction of apoptosis | Primary CLL Cells | [4] |
Note: A direct comparison of IC₅₀ values between this compound and BTK inhibitors is challenging due to the different assays and cell systems used in the cited studies.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to generate the data presented.
In Vitro Kinase Assay (for this compound)
The inhibitory activity of this compound against the SYK enzyme was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Workflow:
Figure 2: Workflow for an In Vitro Kinase Assay.
-
Enzyme: Recombinant human SYK.
-
Substrate: A biotinylated peptide substrate.
-
Inhibitor: this compound at varying concentrations.
-
Detection: A europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin were used to detect the phosphorylated substrate.
-
Data Analysis: The TR-FRET signal, proportional to the extent of substrate phosphorylation, was measured, and IC₅₀ values were calculated from the dose-response curves.
(Methodology details are based on the general description in the discovery paper of this compound and may not represent the exact protocol.)[2]
Cell Viability Assay (for BTK Inhibitors)
The effect of BTK inhibitors on the viability of primary CLL cells was typically assessed using an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry.
Workflow:
Figure 3: Workflow for a Cell Viability Assay.
-
Cells: Primary CLL cells isolated from patient samples.
-
Treatment: Cells were incubated with various concentrations of the BTK inhibitor (e.g., ibrutinib, acalabrutinib) or a vehicle control.
-
Staining: After incubation, cells were stained with fluorescein isothiocyanate (FITC)-conjugated Annexin V (to detect early apoptotic cells) and propidium iodide (PI) (to detect late apoptotic/necrotic cells).
-
Analysis: The percentage of viable, early apoptotic, and late apoptotic/necrotic cells was quantified using a flow cytometer.
(Methodology details are based on general protocols described in studies evaluating BTK inhibitors in CLL.)[4]
Discussion and Future Directions
Both this compound and BTK inhibitors demonstrate the therapeutic potential of targeting the BCR signaling pathway in B-cell malignancies. While BTK inhibitors are an established and clinically validated class of drugs, the preclinical data for the SYK inhibitor this compound suggests it is a potent and selective agent with a distinct mechanism of action.
The available in vitro data indicate that both classes of inhibitors can induce cell death in CLL cells. However, a direct, side-by-side comparison of this compound and BTK inhibitors in a comprehensive panel of CLL cell lines and patient samples under standardized conditions is necessary for a more definitive assessment of their relative potency and efficacy.
Furthermore, a critical next step in the evaluation of this compound is the assessment of its in vivo efficacy in relevant preclinical models of B-cell malignancies, such as CLL xenograft models. This would provide crucial information on its pharmacokinetic and pharmacodynamic properties and allow for a more direct comparison with the extensive preclinical and clinical data available for BTK inhibitors.
The differential roles and potential for synergistic or non-overlapping mechanisms of resistance between SYK and BTK inhibition also warrant further investigation. Combination therapies involving both SYK and BTK inhibitors, or their sequential use, could be a promising strategy to overcome resistance and improve therapeutic outcomes in B-cell malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound, a highly potent, selective and orally efficacious spleen tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly selective SYK inhibitor, this compound, abrogates survival signals in chronic lymphocytic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leukemia cell proliferation and death in chronic lymphocytic leukemia patients on therapy with the BTK inhibitor ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-intrinsic determinants of ibrutinib-induced apoptosis in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Confirming On-Target Activity of GSK143 in a New Cell Line: A Comparative Guide
For researchers venturing into the study of spleen tyrosine kinase (SYK) signaling, confirming the on-target activity of inhibitors is a critical first step. This guide provides a comprehensive comparison of GSK143, a potent and selective SYK inhibitor, with other commercially available alternatives. We present supporting experimental data, detailed protocols for key validation experiments, and visual aids to facilitate a thorough understanding of the experimental workflows and underlying signaling pathways.
Comparative Analysis of SYK Inhibitors
This compound is a highly selective, orally active inhibitor of spleen tyrosine kinase (SYK). To objectively assess its performance, we compare it against other well-characterized SYK inhibitors: Fostamatinib (the prodrug of the active metabolite R406), Entospletinib, Lanraplenib, Cerdulatinib, and TAK-659. The following tables summarize their biochemical potency and cellular activity.
Table 1: Biochemical Potency of Selected SYK Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Conditions |
| This compound | SYK | pIC50 = 7.5 (~31.6 nM) | Biochemical kinase assay |
| R406 (active metabolite of Fostamatinib) | SYK | 41 | Cell-free kinase assay |
| Entospletinib | SYK | 7.7 | Cell-free kinase assay |
| Lanraplenib | SYK | 9.5 | Biochemical kinase assay[1][2] |
| Cerdulatinib | SYK | 32 | Biochemical kinase assay[3][4][5][6] |
| TAK-659 | SYK | 3.2 | Biochemical kinase assay[7][8] |
Table 2: Cellular Activity of Selected SYK Inhibitors in Various Cell Lines
| Inhibitor | Cell Line | Assay Type | IC50/EC50 (nM) |
| This compound | CLL cells | Cell Viability | 323 [9] |
| R406 | DLBCL cells | Cell Viability | ~1000 |
| Entospletinib | NALM-6 (B-ALL) | Cell Viability (72h) | ~1000 |
| Lanraplenib | Human B-cells (anti-IgM stimulated) | pAKT, pBLNK, pBTK, pERK, pMEK, pPKCδ | 24-51[1][2] |
| Cerdulatinib | CLL cells | Cell Viability | 370 - 10020[3][10] |
| TAK-659 | DLBCL and AML cell lines | Cell Proliferation | 11 - 775[8] |
Table 3: Kinase Selectivity Profile of Selected SYK Inhibitors
| Inhibitor | Primary Target(s) | Key Off-Targets (IC50 nM) | Notes |
| This compound | SYK | ZAP-70 (pIC50=4.7), LCK (pIC50=5.3), LYN (pIC50=5.4), JAK1/2/3 (pIC50=5.8/5.8/5.7) [9] | Highly selective for SYK. |
| R406 | SYK | FLT3 (~200), LCK, RET, c-KIT | Less selective compared to second-generation inhibitors. |
| Entospletinib | SYK | Highly selective with >13-fold selectivity over other kinases.[9] | Second-generation, highly selective inhibitor. |
| Lanraplenib | SYK | Highly selective. | Next-generation, highly selective inhibitor.[1][2] |
| Cerdulatinib | SYK, JAK1/2/3, TYK2 | Inhibits 19 other kinases with IC50 < 200 nM.[4][5] | Dual SYK/JAK inhibitor. |
| TAK-659 | SYK, FLT3 | Highly selective for SYK and FLT3 over 290 other kinases.[8] | Dual SYK/FLT3 inhibitor. |
Experimental Protocols
To confirm the on-target activity of this compound in a new cell line, a series of experiments should be performed. Below are detailed protocols for essential assays.
Western Blot Analysis of SYK Phosphorylation
This experiment directly assesses the ability of this compound to inhibit the autophosphorylation of SYK at Tyr525/526, a critical step in its activation.
Materials:
-
New cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-phospho-SYK (Tyr525/526) and Rabbit anti-total SYK
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Protein quantification assay kit (e.g., BCA)
Procedure:
-
Cell Culture and Treatment: Plate the cells and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 1-2 hours). Include a positive control that stimulates SYK phosphorylation if applicable to your cell line (e.g., anti-IgM for B-cells).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-SYK antibody (e.g., 1:1000 dilution) overnight at 4°C.[11]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total SYK antibody to confirm equal loading.
In Vitro Kinase Activity Assay
This assay measures the direct inhibitory effect of this compound on SYK kinase activity using a purified enzyme and a substrate. The ADP-Glo™ Kinase Assay is a common method.
Materials:
-
Recombinant human SYK enzyme
-
SYK substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 384-well plate, add the SYK enzyme, substrate, and this compound or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Cell Viability Assay
This assay determines the effect of this compound on the proliferation and viability of the new cell line. The MTT or CellTiter-Glo® assays are commonly used.
Materials:
-
New cell line of interest
-
This compound
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations for a specified period (e.g., 72 hours).
-
Viability Measurement (MTT):
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Viability Measurement (CellTiter-Glo®):
-
Add CellTiter-Glo® reagent to each well.
-
Mix and incubate for 10 minutes.
-
Measure the luminescence.
-
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 or GI50 (concentration for 50% growth inhibition) value.
Visualizing Key Processes
To further clarify the concepts and experimental procedures, the following diagrams were generated using the DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. TAK-659 hydrochloride | JAK | FLT | VEGFR | Syk | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Cerdulatinib | JAK | Syk | Tyrosine Kinases | TargetMol [targetmol.com]
- 11. Syk phosphorylation – a gravisensitive step in macrophage signalling - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Selectivity Showdown: GSK143 vs. R406 (Fostamatinib's Active Metabolite)
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. This guide provides an objective comparison of two prominent Spleen Tyrosine Kinase (Syk) inhibitors: GSK143 and R406, the active metabolite of Fostamatinib. By presenting quantitative data, detailed experimental methodologies, and clear visualizations of the underlying biological pathways, this document aims to facilitate informed decisions in research and development.
Spleen Tyrosine Kinase is a critical mediator in the signaling pathways of various immune cells, making it a compelling target for autoimmune diseases, inflammatory disorders, and certain cancers. While both this compound and R406 target Syk, their selectivity profiles, and therefore their potential for off-target effects, differ significantly.
Quantitative Selectivity Profile: A Tale of Two Inhibitors
The inhibitory activity of this compound and R406 has been assessed against panels of kinases to determine their selectivity. The data, presented as pIC50 (the negative logarithm of the half-maximal inhibitory concentration), reveals a stark contrast in their specificity.
This compound emerges as a highly selective inhibitor of Syk.[1] In a focused panel of kinases, it demonstrated potent inhibition of Syk with significantly less activity against other tested kinases, including those from the same kinase family.[1]
In contrast, R406, the active metabolite of the approved drug Fostamatinib, exhibits a much broader kinase inhibition profile.[2][3][4] Extensive profiling has shown that at therapeutically relevant concentrations, R406 can inhibit a multitude of kinases beyond Syk, suggesting a higher potential for off-target effects.[2][3][4]
| Kinase Target | This compound (pIC50)[1] | R406 (pIC50) |
| Syk | 7.5 | ~7.4 * |
| ZAP-70 | 4.7 | - |
| LCK | 5.3 | - |
| LYN | 5.4 | - |
| JAK1 | 5.8 | - |
| JAK2 | 5.8 | - |
| JAK3 | 5.7 | - |
| Aurora B | 4.8 | - |
| hERG | 4.7 | - |
Note: The pIC50 for R406 against Syk is estimated from multiple sources and may vary based on assay conditions. The broader selectivity profile of R406 across hundreds of kinases is well-documented, with significant inhibition of numerous other kinases observed in comprehensive screening panels.[2][3][4]
Understanding the Mechanism: The Syk Signaling Pathway
Both this compound and R406 exert their primary effect by inhibiting Syk, a key kinase in immunoreceptor signaling. The activation of receptors like the B-cell receptor (BCR) and Fc receptors (FcRs) leads to the recruitment and activation of Syk. This initiates a downstream signaling cascade involving multiple effector molecules, ultimately leading to cellular responses such as proliferation, differentiation, and the release of inflammatory mediators.
Caption: Simplified Syk signaling pathway illustrating key upstream and downstream molecules.
Experimental Protocols: How Selectivity is Measured
The determination of kinase inhibitor selectivity relies on robust and well-defined experimental protocols. The data presented in this guide were generated using established in vitro kinase assay methodologies.
Representative In Vitro Kinase Assay (Radiometric)
This method measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Benchmarking GSK143 Against Next-Generation SYK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of GSK143, a potent and selective spleen tyrosine kinase (SYK) inhibitor, against a panel of next-generation SYK inhibitors. The information presented herein is intended to assist researchers and drug development professionals in evaluating the evolving landscape of SYK-targeted therapies.
Spleen tyrosine kinase is a critical mediator of signal transduction in various immune cells, including B cells, mast cells, and macrophages.[1][2] Its central role in immunoreceptor signaling has made it an attractive therapeutic target for a range of autoimmune diseases and hematological malignancies.[2][3] This guide focuses on a comparative analysis of this compound with other notable SYK inhibitors: Fostamatinib (the prodrug of R406), Entospletinib, Lanraplenib, TAK-659, and Cerdulatinib.
Comparative Analysis of Inhibitor Potency and Selectivity
The following tables summarize the reported half-maximal inhibitory concentrations (IC50) and selectivity profiles of this compound and next-generation SYK inhibitors. It is important to note that these values have been collated from various sources and may have been determined under different experimental conditions, which can influence the absolute values. Therefore, this data should be interpreted as a guide to relative potency and selectivity.
| Inhibitor | SYK IC50 (nM) | Key Off-Target Kinase IC50 (nM) | Reference(s) |
| This compound | ~31.6 (pIC50 = 7.5) | ZAP-70: >10,000 (pIC50 = 4.7), LCK: ~5,011 (pIC50 = 5.3), LYN: ~3,981 (pIC50 = 5.4), JAK1/2/3: ~1,585 (pIC50 = 5.8/5.8/5.7) | [4][5][6] |
| Fostamatinib (R406) | 41 | Flt3: ~205, Lyn: 63, Lck: 37 | [7][8][9] |
| Entospletinib | 7.7 | >1000-fold selective over many other kinases | [10][11][12] |
| Lanraplenib | 9.5 | JAK2: 120 | [13][14][15][16] |
| TAK-659 | 3.2 | FLT3: 4.6, ZAP-70: 87 | [17] |
| Cerdulatinib | 32 | JAK1: 12, JAK2: 6, JAK3: 8, TYK2: 0.5 | [18][19][20] |
| Table 1: In Vitro Kinase Inhibition. |
| Inhibitor | Cell Line | Cellular Assay | Cellular IC50/EC50 (nM) | Reference(s) |
| This compound | Chronic Lymphocytic Leukemia (CLL) cells | Cell Viability | 323 | [5] |
| Fostamatinib (R406) | Ramos (Burkitt's lymphoma) | SYK Phosphorylation | 267 | [8] |
| Entospletinib | MV-4-11 (AML) | Cell Proliferation | Not specified, but potent inhibition observed | [10] |
| Lanraplenib | Human B cells | B cell proliferation | 108 | [21] |
| TAK-659 | Hematopoietic-derived cell lines | Cell Proliferation | 11 - 775 | [17] |
| Cerdulatinib | Diffuse Large B-cell Lymphoma (DLBCL) | Cell Viability (MTT assay) | Varies by cell line | [18] |
| Table 2: Cellular Activity of SYK Inhibitors. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
In Vitro SYK Kinase Inhibition Assay
This protocol is designed to determine the IC50 value of a test compound against recombinant SYK kinase. A common method is a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human SYK enzyme
-
Test compounds (e.g., this compound)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[22]
-
ATP
-
SYK substrate (e.g., poly(Glu, Tyr) 4:1)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired concentrations. The final DMSO concentration in the assay should be ≤ 1%.[1]
-
Enzyme and Substrate Preparation: Dilute the recombinant SYK enzyme and substrate in kinase buffer to their working concentrations.
-
Assay Reaction:
-
To each well of a 384-well plate, add 1 µL of the diluted test compound or vehicle (DMSO in kinase buffer).
-
Add 2 µL of the diluted SYK enzyme.
-
Incubate for 10-15 minutes at room temperature to allow for compound binding to the enzyme.[1]
-
Initiate the kinase reaction by adding 2 µL of a mixture of the SYK substrate and ATP.
-
Incubate for 60 minutes at room temperature.[1]
-
-
ADP Detection:
-
Data Analysis: Measure the luminescence using a plate reader. The IC50 value is calculated from the dose-response curve of the inhibitor.
Cellular SYK Phosphorylation Assay
This protocol is designed to assess the ability of a test compound to inhibit SYK phosphorylation in a cellular context, often using Western blotting or a sandwich ELISA.
Materials:
-
Cell line expressing SYK (e.g., Ramos B cells)
-
Cell culture medium and supplements
-
Test compounds
-
Stimulating agent (e.g., anti-IgM antibody for B cells)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-SYK and anti-total-SYK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to the desired density.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle for 1-2 hours.
-
-
Cell Stimulation:
-
Stimulate the cells with an appropriate agonist (e.g., 10 µg/mL anti-IgM for Ramos cells for 5-10 minutes) to induce SYK phosphorylation.[23]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-SYK and total SYK.
-
Incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for phospho-SYK and normalize to total SYK. Determine the concentration of the test compound that inhibits SYK phosphorylation by 50%.
Cell Viability Assay
This protocol is used to determine the effect of a test compound on the viability and proliferation of a cell line.
Materials:
-
Cell line of interest
-
Complete growth medium
-
Test compounds
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, or MTT/MTS reagents)[24]
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[25]
-
Compound Treatment: Add serial dilutions of the test compound or vehicle to the wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).[18]
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. The IC50 value, the concentration of the compound that inhibits cell viability by 50%, is determined from the dose-response curve.
Visualizations
The following diagrams illustrate the SYK signaling pathway and a general experimental workflow for evaluating SYK inhibitors.
Caption: Simplified SYK signaling pathway upon receptor activation.
Caption: General experimental workflow for SYK inhibitor evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Fostamatinib Disodium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Entospletinib (GS-9973) | Syk inhibitor | Probechem Biochemicals [probechem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cerdulatinib, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. axonmedchem.com [axonmedchem.com]
- 20. selleckchem.com [selleckchem.com]
- 21. caymanchem.com [caymanchem.com]
- 22. promega.com [promega.com]
- 23. benchchem.com [benchchem.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of GSK143
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended procedures for the proper disposal of GSK143, a spleen tyrosine kinase (Syk) inhibitor. In the absence of specific disposal protocols from the manufacturer, the following procedures are based on established best practices for the disposal of research-grade chemicals.
Hazard Profile and Safety Precautions
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound, compiled from various suppliers.[1][2][3]
| Property | Value |
| Molecular Weight | 342.403 g/mol (free base)[2] |
| 415.32 g/mol (dihydrochloride salt)[1][3] | |
| Molecular Formula | C17H22N6O2[2] |
| CAS Number | 1240390-27-5 (free base)[2] |
| 2341796-81-2 (dihydrochloride salt)[1] | |
| Purity | ≥98%[1][3] |
| Solubility | Soluble to 100 mM in water and DMSO[1] |
| Storage Temperature | -20°C[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound and associated materials must adhere to local, state, and federal regulations. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
1. Unused or Expired this compound (Solid Form):
-
Do not dispose of solid this compound in the regular trash.
-
The original container with the unused or expired product should be securely sealed.
-
Place the sealed container in a designated and clearly labeled hazardous waste receptacle.
2. This compound Solutions:
-
Do not pour solutions containing this compound down the drain.
-
Collect all solutions in a dedicated, sealed, and clearly labeled hazardous waste container.
-
The waste container must be chemically compatible with the solvent used to prepare the solution.
3. Contaminated Materials:
-
All materials that have come into direct contact with this compound, including pipette tips, tubes, gloves, and absorbent paper, are considered contaminated.
-
Collect these materials in a designated hazardous waste bag or container.
-
The container must be clearly labeled as "Hazardous Waste" and should specify "this compound contaminated materials."
4. Decontamination of Glassware and Equipment:
-
Thoroughly rinse any glassware or equipment that has been in contact with this compound with a suitable solvent (e.g., ethanol or acetone).
-
Collect the initial solvent rinse as hazardous waste.
-
Following the initial solvent rinse, perform a triple rinse with water. The disposal of the water rinsate should be in accordance with your institution's EHS guidelines.
5. Waste Storage and Collection:
-
Store all hazardous waste containers in a designated, secure, and well-ventilated area.
-
Ensure that the storage area is away from incompatible materials.
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Decision workflow for the proper disposal of this compound and associated contaminated materials.
This guidance is intended to supplement, not replace, the specific protocols and regulations established by your institution's Environmental Health and Safety department. Always prioritize institutional and regulatory compliance in all waste disposal procedures.
References
Essential Safety and Operational Guidance for Handling GSK143
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical information for the handling and disposal of GSK143, a potent and selective spleen tyrosine kinase (SYK) inhibitor. Adherence to these guidelines is critical to ensure personnel safety and maintain a secure laboratory environment.
Understanding the Compound: this compound Profile
This compound is an orally active and highly selective inhibitor of spleen tyrosine kinase (SYK).[1][2] As a potent kinase inhibitor, it should be handled as a hazardous substance.[3] Primary routes of occupational exposure include inhalation of powder, skin contact, and accidental ingestion.[3]
| Property | Value | Source |
| Molecular Weight | 415.32 | |
| Formula | C₁₇H₂₂N₆O₂·2HCl | |
| Appearance | White to beige powder | |
| Solubility | Soluble to 100 mM in water and DMSO | |
| Storage | Store at -20°C |
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE protocol is mandatory for all personnel handling this compound in solid or solution form. The following table outlines the minimum required PPE.
| Protection Type | Specification | Rationale |
| Eye & Face | ANSI Z87.1-compliant safety goggles with a full face shield worn over them. | Protects against splashes and aerosolized particles. |
| Hand | Double-gloving with nitrile gloves. The outer glove should have a long cuff. | Nitrile gloves offer resistance to a range of chemicals. Double-gloving minimizes the risk of exposure from tears or punctures. |
| Respiratory | NIOSH-approved N95 or higher-rated respirator. | Required when handling the solid compound outside of a certified containment system (e.g., fume hood) to prevent inhalation.[3] |
| Body | Disposable gown with shoe and hair covers. | Prevents contamination of personal clothing and the laboratory environment.[3] |
Step-by-Step Handling and Preparation Workflow
The following workflow is designed to minimize exposure and ensure accurate preparation of this compound solutions. All handling of the solid compound must be performed in a certified chemical fume hood or biological safety cabinet.
This compound Mechanism of Action: SYK Signaling Pathway
This compound is a potent inhibitor of Spleen Tyrosine Kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[2][4] Upon activation, SYK initiates a cascade of downstream signaling events that are involved in inflammation and cell proliferation.[2]
Disposal Plan
All materials that have come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.[3]
| Waste Type | Disposal Container | Disposal Method |
| Solid Hazardous Waste | Yellow chemotherapy waste bin or other designated, sealed, and labeled hazardous waste container.[3] | High-temperature incineration by a certified hazardous waste management company.[3] |
| Liquid Hazardous Waste | Labeled, leak-proof hazardous liquid waste container.[3] | Incineration by a certified hazardous waste management company. DO NOT pour down the drain.[3] |
| Sharps Hazardous Waste | Puncture-proof, labeled sharps container designated for hazardous waste.[3] | Autoclaving followed by incineration or as per institutional protocol for hazardous sharps.[3] |
Emergency Procedures:
-
Spill: In the event of a small spill within a chemical fume hood, trained personnel wearing appropriate PPE can clean the spill.[5] Carefully collect the material with absorbent pads and place it in a sealed, labeled hazardous waste container.[5] For larger spills or spills outside of a containment system, evacuate the area and contact the institution's environmental health and safety office.
-
Exposure: In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek immediate medical attention.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
